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  • Product: 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid
  • CAS: 351001-10-0

Core Science & Biosynthesis

Foundational

Mechanism of action of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to the Mechanism of Action of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid: A Potent URAT1 Inhibitor Authored by: [Your Name/Gemini], Senior Application Scientist Publication Date...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid: A Potent URAT1 Inhibitor

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: January 15, 2026

Abstract

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis.[1] A key strategy in managing hyperuricemia is to enhance the renal excretion of uric acid.[1][2] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in this process, responsible for the majority of uric acid reabsorption in the kidneys.[3][4][5] Consequently, inhibition of URAT1 is a prime therapeutic target.[1][4][6] This technical guide provides a comprehensive overview of the mechanism of action of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, a potent and selective URAT1 inhibitor. We will delve into the molecular basis of its interaction with URAT1, present quantitative data on its inhibitory activity, and provide detailed protocols for its in vitro characterization.

Introduction: The Role of URAT1 in Hyperuricemia and Gout

Uric acid is the final product of purine metabolism in humans.[1] While it has antioxidant properties, excessive levels in the blood (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[1] Approximately 90% of hyperuricemia cases are attributed to the under-excretion of uric acid by the kidneys, rather than its overproduction.[1]

The kidneys play a central role in maintaining uric acid homeostasis through a complex process of filtration, reabsorption, and secretion.[2] The URAT1 transporter, located on the apical membrane of renal proximal tubular cells, is the primary mediator of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[3][6][7] By inhibiting URAT1, the reabsorption of uric acid is blocked, leading to increased urinary excretion and a subsequent reduction in serum uric acid levels.[2][6] This makes URAT1 a highly attractive target for the development of uricosuric drugs to treat hyperuricemia and gout.[1][2][4]

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid: A Novel URAT1 Inhibitor

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a synthetic small molecule belonging to the quinoline carboxylic acid class.[8] Structure-activity relationship (SAR) studies have identified this compound, also referred to as "Compound 1h" in some literature, as a highly potent inhibitor of human URAT1 (hURAT1).[3][5] Its chemical structure is presented below.

Chemical Structure:

  • IUPAC Name: 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

  • CAS Number: 351001-10-0[9]

  • Molecular Formula: C₁₉H₁₆BrNO₃[9]

  • Molecular Weight: 386.24 g/mol [9]

Molecular Mechanism of Action

The primary mechanism of action of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is the direct inhibition of the URAT1 transporter. URAT1 functions as an anion exchanger, reabsorbing uric acid from the renal tubules in exchange for other organic anions like lactate.[3] This compound is believed to bind to the transporter, likely within the transmembrane domain, thereby blocking the passage of uric acid.[10] This inhibitory action is highly specific to URAT1, which is advantageous in minimizing off-target effects.[2][11]

The binding of the inhibitor stabilizes the transporter in a conformation that is unable to bind and translocate uric acid, effectively halting the reabsorption process.[10][12] This leads to a higher concentration of uric acid remaining in the tubular fluid, which is then excreted in the urine.

Signaling Pathway of Renal Uric Acid Reabsorption and URAT1 Inhibition

The following diagram illustrates the role of URAT1 in the renal proximal tubule and the point of intervention for 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid.

URAT1_Pathway cluster_lumen Renal Tubule Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream lumen_node Uric Acid urat1 URAT1 (SLC22A12) lumen_node->urat1 Reabsorption anion Anion (e.g., Lactate) urat1->anion Exchange uric_acid_cell Uric Acid urat1->uric_acid_cell glut9 GLUT9 blood_node Uric Acid glut9->blood_node uric_acid_cell->glut9 Efflux inhibitor 6-Bromo-2-(4-isopropoxyphenyl) quinoline-4-carboxylic acid inhibitor->urat1 Inhibition

Caption: Renal uric acid transport and the inhibitory action of the compound on URAT1.

Quantitative Inhibitory Potency

The inhibitory activity of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid against hURAT1 has been quantified using in vitro assays.[3] The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to measure the potency of an inhibitor.

CompoundIC₅₀ (nM) for hURAT1Fold Potency vs. LesinuradFold Potency vs. Benzbromarone
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid (Compound 1h) 35 ~200x ~8x
Lesinurad71801x-
Benzbromarone280-1x
Data compiled from published research.[3][5]

As the data indicates, 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a highly potent inhibitor of hURAT1, demonstrating significantly greater potency than the established uricosuric drugs Lesinurad and Benzbromarone.[3][5]

Experimental Protocol: In Vitro URAT1 Inhibition Assay

The most common method to determine the inhibitory activity of compounds against URAT1 is a cell-based uric acid uptake assay.[1][3][13] This protocol outlines a standard procedure using a human embryonic kidney (HEK293) cell line stably expressing hURAT1.

Experimental Workflow Diagram

Assay_Workflow A 1. Cell Culture HEK293 cells stably expressing hURAT1 are seeded in 24-well plates. B 2. Compound Preparation Prepare serial dilutions of the test compound and reference inhibitors. A->B C 3. Pre-incubation Wash cells and pre-incubate with the test compound for 10-15 minutes at 37°C. B->C D 4. Uric Acid Uptake Initiate the reaction by adding [¹⁴C]-labeled uric acid solution and incubate. C->D E 5. Termination & Lysis Stop the uptake by washing with ice-cold buffer and lyse the cells. D->E F 6. Quantification Measure radioactivity in the cell lysate using a liquid scintillation counter. E->F G 7. Data Analysis Calculate the percentage of inhibition and determine the IC₅₀ value. F->G

Caption: Workflow for the in vitro [¹⁴C]uric acid uptake inhibition assay.

Step-by-Step Methodology

Materials:

  • HEK293 cells stably expressing hURAT1

  • Mock-transfected HEK293 cells (for background control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBS)

  • [¹⁴C]uric acid

  • Unlabeled uric acid

  • Test compound (6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid)

  • Reference inhibitors (e.g., Lesinurad, Benzbromarone)

  • Cell Lysis Buffer

  • Liquid scintillation cocktail

  • 24-well cell culture plates

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed the hURAT1-HEK293 and mock-transfected HEK293 cells into 24-well plates at an appropriate density and allow them to adhere and grow to confluence.

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitors in DMSO. Perform serial dilutions in HBS to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.[3]

  • Uptake Solution Preparation: Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBS to a final concentration of 20 µM.[3]

  • Assay Execution: a. Aspirate the culture medium from the wells. b. Wash the cell monolayers twice with pre-warmed HBS (37°C).[3] c. Add 200 µL of HBS containing the desired concentration of the test compound, reference inhibitor, or vehicle control to each well. d. Pre-incubate the plates at 37°C for 10-15 minutes.[3] e. Initiate the uptake reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution to each well.[3] f. Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: a. Rapidly aspirate the uptake solution. b. Immediately wash the cells three times with ice-cold HBS to stop the transport process.

  • Cell Lysis: a. Add 300 µL of Cell Lysis Buffer to each well. b. Incubate at room temperature for 30 minutes with gentle shaking to ensure complete lysis.[3]

  • Quantification: a. Transfer the cell lysate from each well to a liquid scintillation vial. b. Add 4 mL of liquid scintillation cocktail to each vial.[3] c. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[3]

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (CPM_test - CPM_mock) / (CPM_vehicle - CPM_mock)) Where:

    • CPM_test = Radioactivity in hURAT1-HEK293 cells with the test compound.

    • CPM_vehicle = Radioactivity in hURAT1-HEK293 cells with the vehicle control.

    • CPM_mock = Radioactivity in mock-transfected cells (background).[3] b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[13]

Conclusion and Future Directions

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid has emerged as a highly potent and selective inhibitor of the URAT1 transporter. Its mechanism of action, centered on blocking the renal reabsorption of uric acid, positions it as a promising candidate for the treatment of hyperuricemia and gout. The exceptional in vitro potency of this compound warrants further investigation through preclinical and clinical studies to evaluate its pharmacokinetic properties, safety profile, and therapeutic efficacy in vivo. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development aimed at targeting URAT1.

References

  • BenchChem. (n.d.). In Vitro Assay for URAT1 Inhibitor 6.
  • MDPI. (2022). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods.
  • MDPI. (n.d.). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling.
  • Patsnap Synapse. (2024). What are URAT1 inhibitors and how do they work?.
  • ResearchGate. (n.d.). In vitro inhibitory assay of 1a-1t and lesinurad against human URAT1.
  • SpringerLink. (n.d.). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present.
  • ResearchGate. (n.d.). A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications.
  • ACS Publications. (2025). Structural Basis for Inhibition of Urate Reabsorption in URAT1.
  • MDPI. (n.d.). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor.
  • PubMed. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase.
  • ResearchGate. (n.d.). Structure–activity relationship analysis of URAT1 inhibitors.
  • MedChemExpress. (n.d.). URAT1 | Inhibitors.
  • PMC. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.
  • PubMed. (2011). Human uric acid transporter 1 (hURAT1): an inhibitor structure-activity relationship (SAR) study.
  • PubMed Central. (2025). Molecular mechanism of drug inhibition of URAT1.
  • Biocompare. (2019). URAT1 inhibitor 1 from MedChemExpress.
  • Santa Cruz Biotechnology. (n.d.). 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid.

Sources

Exploratory

Spectroscopic Characterization of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide

Introduction 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a complex heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to it...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a complex heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its precise chemical structure, which dictates its biological activity and physical properties. This technical guide provides an in-depth analysis of the spectroscopic techniques used to elucidate and confirm the structure of this molecule. We will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental choices and interpretation of the resulting spectra. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of novel chemical entities.

The molecular structure of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, with a molecular formula of C₁₉H₁₆BrNO₃ and a molecular weight of approximately 386.25 g/mol , presents a unique combination of functional groups and aromatic systems that give rise to a distinct spectroscopic fingerprint.[1][2] Understanding this fingerprint is paramount for identity confirmation, purity assessment, and quality control in any research or development endeavor.

Methodology and Experimental Considerations

The successful spectroscopic analysis of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid hinges on the meticulous application of established analytical protocols. The following section outlines the key experimental workflows for NMR, IR, and Mass Spectrometry.

Analytical Workflow Overview

The following diagram illustrates the logical flow of the spectroscopic analysis process, from sample preparation to data interpretation and final structural confirmation.

Spectroscopic_Workflow cluster_Prep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Interpretation Data Interpretation & Elucidation Sample High-Purity Sample NMR_Prep Dissolution in Deuterated Solvent (e.g., DMSO-d6) Sample->NMR_Prep NMR IR_Prep Preparation as KBr Pellet or ATR Analysis Sample->IR_Prep IR MS_Prep Dissolution in Volatile Solvent (e.g., Methanol/Acetonitrile) Sample->MS_Prep MS NMR_Acq ¹H & ¹³C NMR Data Acquisition NMR_Prep->NMR_Acq IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq MS_Acq High-Resolution Mass Spectrometry (e.g., ESI-TOF) MS_Prep->MS_Acq NMR_Int Chemical Shift, Multiplicity, & Integration Analysis NMR_Acq->NMR_Int IR_Int Functional Group Identification from Vibrational Frequencies IR_Acq->IR_Int MS_Int Molecular Ion Peak & Fragmentation Pattern Analysis MS_Acq->MS_Int Structure_Confirmation Structural Confirmation NMR_Int->Structure_Confirmation IR_Int->Structure_Confirmation MS_Int->Structure_Confirmation

Caption: Experimental workflow for the spectroscopic analysis of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, both ¹H and ¹³C NMR will provide critical information for structural verification.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and phenyl rings, as well as the protons of the isopropoxy group and the carboxylic acid. The choice of a deuterated solvent such as DMSO-d₆ is crucial, as it can solubilize the compound and its carboxylic acid proton is more likely to be observed.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)> 12.0Singlet (broad)1HThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange.
Quinoline H5, H7, H87.5 - 8.5Multiplets3HThese protons are part of the substituted quinoline ring system and will exhibit complex splitting patterns due to spin-spin coupling.
Quinoline H3~7.0 - 7.5Singlet1HThe proton at the 3-position is expected to be a singlet as it lacks adjacent protons for coupling.
Phenyl H (ortho to isopropoxy)~7.0Doublet2HThese protons are shielded by the electron-donating isopropoxy group and will be a doublet due to coupling with the meta protons.
Phenyl H (meta to isopropoxy)~8.0Doublet2HThese protons are deshielded relative to the ortho protons and will appear as a doublet.
Isopropoxy Methine (-CH)4.6 - 4.8Septet1HThe methine proton is coupled to the six equivalent methyl protons, resulting in a septet.
Isopropoxy Methyl (-CH₃)~1.3Doublet6HThe six methyl protons are equivalent and are coupled to the methine proton, giving a doublet.
¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-COOH)165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.
Quinoline C4145 - 155The carbon bearing the carboxylic acid group is significantly deshielded.
Quinoline & Phenyl Aromatic C110 - 150The aromatic carbons will appear in this broad range, with variations based on their electronic environment.
Isopropoxy Methine (-CH)65 - 75The methine carbon is attached to an oxygen atom, leading to a downfield shift.
Isopropoxy Methyl (-CH₃)20 - 25The methyl carbons of the isopropoxy group are in the typical aliphatic region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid, the aromatic rings, and the ether linkage.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch2500 - 3300Broad, StrongCarboxylic Acid
C-H Stretch (Aromatic)3000 - 3100MediumAromatic Rings
C-H Stretch (Aliphatic)2850 - 3000MediumIsopropoxy Group
C=O Stretch1700 - 1725StrongCarboxylic Acid
C=C Stretch (Aromatic)1450 - 1600Medium to StrongAromatic Rings
C-O Stretch (Ether)1200 - 1300StrongIsopropoxy Group
C-Br Stretch500 - 600MediumBromo Substituent

The broad O-H stretch of the carboxylic acid is a particularly diagnostic feature, often appearing as a wide band that can overlap with the C-H stretching region.[3][4] The strong carbonyl (C=O) absorption is also a key indicator of the carboxylic acid functionality.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. For 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, high-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Molecular Ion and Isotopic Pattern

Due to the presence of a bromine atom, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[6] This results in two prominent peaks in the mass spectrum for the molecular ion:

  • [M]⁺: Corresponding to the molecule containing ⁷⁹Br.

  • [M+2]⁺: Corresponding to the molecule containing ⁸¹Br, with nearly the same intensity as the [M]⁺ peak.[6][7]

The calculated monoisotopic mass of C₁₉H₁₆⁷⁹BrNO₃ is approximately 385.03 g/mol , and for C₁₉H₁₆⁸¹BrNO₃ it is approximately 387.03 g/mol .

Key Fragmentation Pathways

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. The following diagram illustrates some of the expected fragmentation pathways for 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid.

Fragmentation_Pathways M_ion [M]⁺˙ m/z ≈ 385/387 Loss_COOH Loss of -COOH (m/z -45) M_ion->Loss_COOH Loss_Isopropoxy Loss of -OCH(CH₃)₂ (m/z -59) M_ion->Loss_Isopropoxy Loss_Br Loss of -Br (m/z -79/81) M_ion->Loss_Br Fragment1 [M-COOH]⁺ Loss_COOH->Fragment1 Fragment2 [M-OCH(CH₃)₂]⁺ Loss_Isopropoxy->Fragment2 Fragment3 [M-Br]⁺ Loss_Br->Fragment3

Caption: Predicted major fragmentation pathways for 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid in mass spectrometry.

The loss of the carboxylic acid group as a radical (•COOH) is a common fragmentation pathway for carboxylic acids.[8] Alpha cleavage at the ether linkage can lead to the loss of the isopropoxy group. The cleavage of the carbon-bromine bond is also a probable fragmentation event.[7]

Conclusion

The comprehensive spectroscopic analysis of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, integrating data from NMR, IR, and Mass Spectrometry, provides a robust and unambiguous confirmation of its chemical structure. Each technique offers a unique and complementary piece of the structural puzzle. The predicted spectral data presented in this guide serves as a benchmark for researchers working with this compound, enabling them to confidently verify their synthesized materials and proceed with their research and development objectives. The causality behind the experimental choices, from solvent selection in NMR to the interpretation of isotopic patterns in MS, underscores the importance of a deep understanding of spectroscopic principles for the successful characterization of novel molecules.

References

  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Cherry. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Retrieved from [Link]

  • Alias, M. F., & Omran, S. I. (2014). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4/-dimethyl-2,2/-bipyridyl with V(IV),Cr(III), Rh(III), Cd(II) and Pt(IV). Baghdad Science Journal, 11(3), 15.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • Unknown. (n.d.).
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Unknown. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[6-Bromo-4-(4-morpholinylcarbonyl)-2-quinolinyl]phenyl methyl ether - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: In Vitro Characterization of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid as a URAT1 Inhibitor

Abstract and Introduction This document provides a comprehensive guide for the in vitro use of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid in cell culture. Hyperuricemia, a condition characterized by elevat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

This document provides a comprehensive guide for the in vitro use of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid in cell culture. Hyperuricemia, a condition characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with cardiovascular and renal diseases. A key therapeutic strategy involves inhibiting the renal reabsorption of uric acid. This process is predominantly mediated by the Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, which is expressed on the apical membrane of renal proximal tubule cells.[1][2] Inhibition of URAT1 promotes uric acid excretion (uricosuria), thereby lowering serum urate levels.[1][3]

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative hypothesized to function as a URAT1 inhibitor. This application note details the necessary protocols to prepare the compound, establish an appropriate cell-based model using URAT1-expressing HEK293 cells, and perform key functional assays to quantify its inhibitory potency and cytotoxic profile. The methodologies are designed to be self-validating through the inclusion of appropriate controls, ensuring robust and reproducible data for researchers in pharmacology and drug development.

Compound Profile and Physicochemical Properties

A thorough understanding of the test article's properties is fundamental to reliable experimental design.

PropertyValueSource(s)
Compound Name 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid-
CAS Number 351001-10-0[4][5]
Molecular Formula C₁₉H₁₆BrNO₃[4][5]
Molecular Weight 386.24 g/mol [5]
Purity >98% (Verify with supplier Certificate of Analysis)-
Appearance White to off-white solid-
Primary Solvent Dimethyl sulfoxide (DMSO), anhydrous[6]
Storage Conditions Store at -20°C, protect from light and moisture-

Hazard & Safety Summary: The compound is classified as an irritant. Precautionary statements indicate it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, preferably within a chemical fume hood.

Hypothesized Mechanism of Action: URAT1 Inhibition

URAT1 functions as an anion exchanger, reabsorbing filtered urate from the tubular lumen into renal epithelial cells in exchange for intracellular anions like lactate or nicotinate.[8] By blocking this transporter, uricosuric agents prevent urate from re-entering circulation, leading to its excretion. We hypothesize that 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid occupies a binding site on the URAT1 protein, sterically or allosterically hindering the translocation of uric acid across the cell membrane.

URAT1_Mechanism cluster_0 Renal Proximal Tubule Cell cluster_1 cluster_2 URAT1 URAT1 (SLC22A12) Urate_Blood Uric Acid (Reabsorbed) URAT1->Urate_Blood To Blood Urate_Lumen Uric Acid Urate_Lumen->URAT1 Reabsorption Inhibitor 6-Bromo-2-(4-isopropoxyphenyl) quinoline-4-carboxylic acid Inhibitor->URAT1 Inhibition

Caption: Inhibition of URAT1-mediated uric acid reabsorption.

Core Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Accurate compound concentration is critical for dose-response analysis. Using a high-concentration stock in an organic solvent like DMSO minimizes the final solvent concentration in the culture medium, preventing solvent-induced artifacts.

Materials:

  • 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile, low-retention tips

Procedure:

  • Stock Solution (10 mM):

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully add approximately 1-5 mg of the compound powder. Record the exact weight.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (µL) = (Weight (mg) / 386.24 g/mol ) * 100,000

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Working Solutions:

    • Prepare working solutions fresh for each experiment by performing serial dilutions of the 10 mM stock solution in complete cell culture medium.

    • Important: Ensure the final concentration of DMSO in the medium applied to cells does not exceed 0.5%, with a target of ≤0.1% to avoid toxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Protocol 2: Cell Line and Culture

Rationale: A robust cell model is essential. Human Embryonic Kidney 293 (HEK293) cells are ideal due to their human origin, ease of transfection, and low endogenous expression of many transporters. Using a cell line stably overexpressing human URAT1 (hURAT1-HEK293) provides a specific and high-signal window for the assay. The parental HEK293 cell line serves as a crucial negative control to subtract background uric acid uptake.[9][10]

Materials:

  • hURAT1-HEK293 stable cell line and parental HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • 10% (v/v) Fetal Bovine Serum (FBS)

  • 1% (v/v) Penicillin-Streptomycin solution

  • Selection antibiotic (e.g., G418, puromycin) if required for the stable cell line

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • 0.25% Trypsin-EDTA

  • Cell culture flasks and plates (e.g., 24-well or 96-well)

Procedure:

  • Culture Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Medium: Use DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Add the appropriate selection antibiotic to the hURAT1-HEK293 cell culture medium to maintain expression.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a 1:4 to 1:8 ratio. Do not allow cells to become over-confluent.

Protocol 3: Uric Acid Uptake Assay (URAT1 Inhibition)

Rationale: This functional assay directly measures the compound's ability to inhibit URAT1 transport activity. By quantifying the amount of uric acid taken up by the cells in the presence of varying compound concentrations, a dose-response curve can be generated to determine the IC₅₀ value.

Workflow_Uptake_Assay cluster_workflow Uric Acid Uptake Assay Workflow A 1. Seed Cells (hURAT1-HEK293 & HEK293) in 24-well plates B 2. Incubate 24-48h (until ~80% confluent) A->B C 3. Pre-incubation Treat with compound dilutions (30 min) B->C D 4. Initiate Uptake Add Uric Acid buffer (e.g., 750 µM for 30 min) C->D E 5. Terminate Uptake Wash cells 3x with ice-cold PBS D->E F 6. Cell Lysis (e.g., with NaOH or RIPA buffer) E->F G 7. Quantify Uric Acid (Using colorimetric/fluorometric kit) F->G H 8. Data Analysis Calculate % Inhibition & IC₅₀ G->H

Caption: General workflow for the URAT1 inhibition assay.

Procedure:

  • Cell Seeding: Seed both hURAT1-HEK293 and parental HEK293 cells into 24-well plates at a density of ~2.5 x 10⁵ cells per well.[9] Incubate for 24-48 hours to allow for adherence and growth to ~80% confluency.

  • Pre-incubation: Aspirate the culture medium. Wash the cells once with pre-warmed Krebs-Ringer buffer or PBS.

  • Compound Treatment: Add 250 µL of buffer containing the desired concentrations of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid (e.g., 0.01 to 100 µM), a positive control inhibitor (e.g., 10 µM Benzbromarone[1][3]), and a vehicle control (DMSO). Pre-incubate for 30 minutes at 37°C.[9]

  • Uric Acid Uptake: Initiate the uptake by adding 250 µL of buffer containing uric acid (final concentration typically 500-750 µM) to each well.[9] Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Termination: Rapidly terminate the assay by aspirating the uric acid solution and washing the cell monolayer three times with 1 mL of ice-cold PBS per well.

  • Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 100 µL of 0.1 M NaOH) and incubating for 20 minutes at room temperature.

  • Quantification: Transfer the lysate to a microcentrifuge tube. Neutralize if necessary. Quantify the intracellular uric acid concentration using a commercially available colorimetric or fluorometric uric acid assay kit, following the manufacturer's instructions. Also, quantify total protein in the lysate (e.g., using a BCA assay) to normalize the uric acid values.

Protocol 4: Cytotoxicity Assessment

Rationale: It is crucial to determine if the reduction in uric acid uptake is due to specific transporter inhibition or simply a consequence of cell death. A standard cytotoxicity assay, such as the MTT or XTT assay, should be run in parallel to determine the compound's cytotoxic concentration 50 (CC₅₀).

Procedure:

  • Seeding: Seed hURAT1-HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours.

  • Treatment: Treat the cells with the same range of concentrations of the compound as used in the uptake assay. Include a "no cells" blank and a "vehicle control" group. Incubate for a period relevant to the planned experiments (e.g., 24 or 48 hours).

  • Assay: Add the MTT or XTT reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Measurement: If using MTT, add the solubilization buffer. Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).

Data Analysis and Interpretation

1. Uric Acid Uptake Calculation:

  • Normalize the measured uric acid in each sample to its total protein content (µg uric acid / mg protein).

  • Calculate the specific URAT1-mediated uptake by subtracting the normalized uptake in parental HEK293 cells from that in hURAT1-HEK293 cells.

  • Express the data as a percentage of the vehicle control (defined as 100% activity).

2. IC₅₀ Determination:

  • Plot the percent activity against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Example Data Table (Hypothetical):

Concentration (µM)% URAT1 Activity (Mean ± SD)
0 (Vehicle)100.0 ± 5.2
0.0198.1 ± 6.1
0.185.3 ± 4.8
1.052.4 ± 3.9
10.015.7 ± 2.5
100.04.2 ± 1.8
Calculated IC₅₀ ~1.1 µM

3. CC₅₀ Determination and Selectivity Index:

  • Calculate cell viability as a percentage of the vehicle control.

  • Plot percent viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀.

  • Calculate the Selectivity Index (SI) = CC₅₀ / IC₅₀ . A higher SI value (>10) is desirable, as it indicates that the compound inhibits the target at concentrations well below those that cause general cytotoxicity.

Troubleshooting

IssuePotential CauseSuggested Solution
High Data Variability Inconsistent cell numbers; Inaccurate pipetting; Cell lifting during washes.Ensure a single-cell suspension before seeding; Use calibrated pipettes; Wash gently by adding buffer to the well sides.
No Inhibition Observed Compound is inactive; Compound precipitated; Degraded compound.Verify compound solubility in media; Prepare fresh dilutions for each experiment; Confirm positive control is working.
Low Assay Window Low URAT1 expression in the stable cell line; Low uric acid uptake.Verify URAT1 expression via Western Blot or qPCR; Optimize uptake time and uric acid concentration.
Inhibition in Parental Cells Compound affects an endogenous transporter or has off-target cytotoxic effects.Analyze cytotoxicity data carefully. If non-toxic, this may indicate a lack of specificity for URAT1.

References

  • Mandal, A. K., & Mount, D. B. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Molecules, 26(4), 1145. Available at: [Link]

  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6527. Available at: [Link]

  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Synthesis, cytotoxicity, Pan-HDAC inhibitory activity and docking study of new N-(2-aminophenyl)-2-methylquinoline-4-carboxamide and (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Ahmad, I., et al. (2023). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available at: [Link]

  • Shrivastava, R., et al. (2022). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1957-1971. Available at: [Link]

  • Liu, S., et al. (2022). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. International Journal of Molecular Sciences, 23(19), 11847. Available at: [Link]

  • Ichida, K., et al. (2014). Cell-based urate transport assay with 293A cells transiently expressing human urate transporter 1 (hURAT1). ResearchGate. Available at: [Link]

  • BioIVT. (n.d.). URAT1 Transporter Assay. Retrieved from [Link]

  • Liu, S., et al. (2022). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. National Institutes of Health. Available at: [Link]

  • Zhou, W., et al. (2021). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. Analytical Biochemistry, 626, 114246. Available at: [Link]

  • Wu, T., et al. (2022). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Nature Communications, 13(1), 6034. Available at: [Link]

  • Nigam, S. K., & Bhatnagar, V. (2018). The Systems Biology of Uric Acid Transporters: The Role of Remote Sensing and Signaling. Current Opinion in Nephrology and Hypertension, 27(4), 305-313. Available at: [Link]

  • Guo, P., et al. (2023). Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au, 3(7), 1999-2009. Available at: [Link]

  • Chemsrc. (n.d.). 6-BROMO-2-(4-HYDROXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Evaluating the Antibacterial Efficacy of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Introduction: The Imperative for Novel Antibacterial Agents The relentless rise of antibiotic resistance presents a formidable challenge to global health. Quinolone carboxylic acids have historically been a cornerstone o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The relentless rise of antibiotic resistance presents a formidable challenge to global health. Quinolone carboxylic acids have historically been a cornerstone of antibacterial therapy, primarily targeting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][2][3] The introduction of novel derivatives, such as 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, offers a promising avenue for circumventing existing resistance mechanisms and expanding our therapeutic arsenal.

These application notes provide a comprehensive framework for the systematic evaluation of the antibacterial efficacy of this novel quinoline derivative. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a tiered approach from initial screening to in-depth characterization of bactericidal activity and preliminary mechanistic insights. The methodologies are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4][5][6][7]

Overall Experimental Workflow

The evaluation of a novel antibacterial agent follows a logical and resource-efficient progression. This workflow ensures that the most promising attributes of the compound are systematically investigated.

Antibacterial_Testing_Workflow cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Dynamic Activity & Characterization cluster_2 Phase 3: Mechanistic Insights MIC_Determination Minimum Inhibitory Concentration (MIC) Assay MBC_Determination Minimum Bactericidal Concentration (MBC) Assay MIC_Determination->MBC_Determination Determines bactericidal vs. bacteriostatic nature Time_Kill_Assay Time-Kill Kinetics Assay MBC_Determination->Time_Kill_Assay Informs concentrations for dynamic studies MoA_Studies Mechanism of Action (MoA) Studies Time_Kill_Assay->MoA_Studies Provides insights into rate and mode of killing

Caption: High-level workflow for the antibacterial evaluation of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid.

Part 1: Determination of Initial Potency

The initial phase of testing focuses on establishing the fundamental potency of the compound against a panel of clinically relevant bacteria.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9] This is a foundational metric for assessing antibacterial potency. The broth microdilution method is a widely accepted and standardized technique.[9][10]

Materials and Reagents:

  • 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid (stock solution of known concentration, solubilized in an appropriate solvent like DMSO)

  • Panel of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

    • Add 50 µL of the compound's stock solution (at twice the highest desired final concentration) to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation:

Test OrganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213e.g., 2
Escherichia coliATCC 25922e.g., 8
Pseudomonas aeruginosaATCC 27853e.g., 16
Enterococcus faecalisATCC 29212e.g., 4
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[11][12] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[13][14]

Materials and Reagents:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate showing no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot-plate each aliquot onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Reading and Interpretation:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[12][13]

Data Presentation:

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213e.g., 2e.g., 42Bactericidal
Escherichia coliATCC 25922e.g., 8e.g., 648Bacteriostatic

Part 2: Characterizing the Dynamics of Antibacterial Activity

Protocol 3: Time-Kill Kinetics Assay

This assay provides a dynamic picture of the antibacterial effect, showing the rate of bacterial killing over time at different concentrations of the compound.[15][16][17]

Materials and Reagents:

  • 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

  • Mid-logarithmic phase culture of the test organism

  • CAMHB and TSA plates

  • Sterile saline or PBS

  • Shaking incubator (37°C)

Step-by-Step Methodology:

  • Preparation of Inoculum and Test Solutions:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing CAMHB.

    • Add the test compound at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without the compound.

  • Sampling Over Time:

    • Incubate the flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[15]

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates for 18-24 hours and then count the number of colony-forming units (CFU).

  • Data Analysis:

    • Calculate the log₁₀ CFU/mL for each time point and concentration.

    • Plot log₁₀ CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[15][17]

Data Presentation:

The results are best visualized in a semi-logarithmic plot.

Time_Kill_Curve Time-Kill Kinetics of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid Y_axis_label Log10 CFU/mL Y_axis_top 9 Y_axis_bottom 2 X_axis_label Time (hours) X_axis_start 0 X_axis_end 24 MIC_1x 1x MIC MIC_4x 4x MIC MIC1_0 MIC1_24 MIC1_0->MIC1_24 MIC4_0 MIC4_24 MIC4_0->MIC4_24

Caption: Example of a time-kill kinetics plot.

Part 3: Preliminary Investigation of the Mechanism of Action

Understanding how a novel compound exerts its antibacterial effect is crucial for its development. As a quinolone derivative, 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is hypothesized to target bacterial topoisomerases.

Quinolone_MoA Quinolone Quinolone Compound Topoisomerase_DNA DNA Gyrase / Topoisomerase IV - DNA Complex Quinolone->Topoisomerase_DNA Binds to Cleavage_Complex Stabilized Cleavage Complex Topoisomerase_DNA->Cleavage_Complex Stabilizes Replication_Block Replication Fork Blockage Cleavage_Complex->Replication_Block DSB Double-Strand Breaks Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Hypothesized mechanism of action for quinolone derivatives.

Further studies to confirm this mechanism could include:

  • DNA Gyrase and Topoisomerase IV Inhibition Assays: Commercially available kits can be used to directly measure the inhibitory effect of the compound on these purified enzymes.

  • Macromolecular Synthesis Assays: These assays can determine if the compound selectively inhibits DNA, RNA, or protein synthesis.

  • Bacterial Cytological Profiling: Advanced microscopy techniques can visualize the effects of the compound on bacterial cell morphology, chromosome segregation, and cell division.

Conclusion

These application notes provide a robust and systematic approach to evaluating the antibacterial efficacy of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid. By following these standardized protocols, researchers can generate reliable and reproducible data to characterize the compound's potency, bactericidal activity, and potential mechanism of action, thereby informing its potential as a future therapeutic agent.

References

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (n.d.). MDPI. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Minimum bactericidal concentration. (n.d.). Grokipedia. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Mechanism of Quinolone Action and Resistance. (2009). PMC - NIH. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Chemistry and Mechanism of Action of the Quinolone Antibacterials. (2015). ResearchGate. Retrieved from [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH. Retrieved from [Link]

  • Mechanism of action of and resistance to quinolones. (2009). PMC - NIH. Retrieved from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB). Retrieved from [Link]

  • EUCAST. (n.d.). ESCMID. Retrieved from [Link]

  • Quinolone antibiotics. (2019). MedChemComm (RSC Publishing). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. Retrieved from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2019). PMC - PubMed Central. Retrieved from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). Retrieved from [Link]

  • Time Kill Assay. (n.d.). Scribd. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved from [Link]

  • Guidance Documents. (n.d.). EUCAST. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). EUCAST. Retrieved from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). Retrieved from [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved from [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). MDPI. Retrieved from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Retrieved from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Retrieved from [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). NIH. Retrieved from [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH. Retrieved from [Link]

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Method

Experimental design for in vitro assays with 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Application Notes & Protocols Topic: Experimental Design for In Vitro Assays with 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid Audience: Researchers, scientists, and drug development professionals. A Hierarc...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Design for In Vitro Assays with 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

A Hierarchical Approach to the In Vitro Pharmacological Characterization of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore known for a diverse range of biological activities, including antiproliferative and anti-inflammatory effects.[1][2] This guide eschews a one-size-fits-all template, instead presenting a tiered, logical workflow designed to efficiently profile the compound's biological activity. We begin with fundamental cytotoxicity screening to establish effective concentration ranges and progress to targeted, hypothesis-driven assays to probe potential mechanisms of action, such as enzyme inhibition and modulation of key signaling pathways. Each protocol is designed as a self-validating system with an emphasis on appropriate controls to ensure data integrity and reproducibility.

Section 1: Compound Management and Preliminary Assessment

The quality and interpretation of any in vitro assay are fundamentally dependent on the proper handling and solubilization of the test compound. In vitro studies are typically performed with cells or biological molecules outside their normal biological context, making precise control of experimental variables paramount.[3]

Solubility Assessment

The aqueous solubility of a compound is a critical parameter that dictates its bioavailability in cell-based assays. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves and misleading data.

Protocol: Kinetic Solubility Assessment

  • Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the DMSO stock into a series of wells in a 96-well plate.

  • Aqueous Dilution: Add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve a final DMSO concentration of ≤1%. This mimics the final assay conditions.

  • Incubation and Analysis: Incubate the plate at room temperature for 1-2 hours. Analyze for precipitation using nephelometry, turbidimetry, or visual inspection under a microscope. The highest concentration that remains clear is the approximate kinetic solubility.

Preparation of Master Stock Solutions

For consistency across all experiments, a concentrated master stock should be prepared, aliquoted, and stored under appropriate conditions to prevent degradation and freeze-thaw cycles.

Protocol: Master Stock Preparation

  • Accurately weigh the compound (CAS 351001-10-0).[4]

  • Dissolve in 100% cell culture-grade DMSO to a final concentration of 10 mM.

  • Ensure complete dissolution using a vortex mixer or sonication.

  • Aliquot into small volumes (e.g., 20 µL) in sterile, low-binding microcentrifuge tubes.

  • Store aliquots at -20°C or -80°C, protected from light.

Section 2: Tier 1 Screening - General Cytotoxicity and Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability. This provides a therapeutic window and is essential for distinguishing targeted mechanistic effects from general toxicity.[5] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7]

Workflow for In Vitro Compound Characterization

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tier 1 Screening cluster_2 Phase 3: Tier 2 Mechanistic Assays cluster_3 Phase 4: Data Analysis Compound Compound Synthesis & QC StockPrep Master Stock Preparation (10 mM in DMSO) Compound->StockPrep Solubility Solubility Assessment StockPrep->Solubility Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Solubility->Cytotoxicity Inform Max Concentration CellCulture Cell Line Selection (e.g., MCF-7, A549) CellCulture->Cytotoxicity EnzymeAssay Hypothesis A: Enzyme Inhibition Assay (e.g., Kinase Panel) Cytotoxicity->EnzymeAssay Use non-toxic concentrations SignalingAssay Hypothesis B: GPCR Signaling Assay (e.g., cAMP) Cytotoxicity->SignalingAssay Use non-toxic concentrations Analysis Dose-Response Modeling & Parameter Calculation (IC50, Ki) EnzymeAssay->Analysis SignalingAssay->Analysis

Caption: A hierarchical workflow for the in vitro characterization of a novel compound.

Protocol: MTT Cell Viability Assay

This protocol is adapted from established methods for assessing cell viability.[6][8]

  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer or A549 lung cancer cell lines, known to be sensitive to quinoline derivatives[1]) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound from the DMSO stock in culture medium. The final DMSO concentration in all wells, including vehicle controls, must be identical and non-toxic (typically ≤0.5%).

  • Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control to the appropriate wells. Include "medium only" wells for background subtraction.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[6]

  • Absorbance Reading: Read the absorbance at 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.[9]

Data Presentation: Example Cytotoxicity Data
Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
MCF-76-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid725.2
A5496-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid7212.8
HEK2936-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid72> 50
DoxorubicinMCF-7720.8

Note: Data are hypothetical and for illustrative purposes.

Section 3: Tier 2 Screening - Mechanistic Assays

If the compound exhibits significant cytotoxicity, the next logical step is to investigate potential mechanisms of action. Based on the quinoline scaffold, two common hypotheses are the inhibition of protein kinases or the modulation of G-protein coupled receptor (GPCR) signaling pathways.

Hypothesis A: Enzyme Inhibition

Many drugs function by inhibiting enzymes.[10] An enzyme inhibition assay can determine if the compound directly interacts with and blocks the activity of a specific enzyme, which is crucial for understanding its mechanism of action.[11]

Signaling Pathway: Generic Kinase Cascade

G cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates RAS RAS RTK->RAS Phosphorylates Compound Compound (Potential Inhibitor) Compound->RTK Inhibits ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activates Response Cell Proliferation, Survival TF->Response

Caption: Inhibition of a receptor tyrosine kinase (RTK) signaling cascade.

Protocol: Generic In Vitro Kinase Inhibition Assay (Fluorescence-Based) This protocol describes a universal method adaptable to many kinases.

  • Reagents: Purified active kinase, substrate peptide (specific to the kinase), ATP, and a detection system (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity).

  • Assay Plate Preparation: In a 384-well low-volume plate, add 2.5 µL of the compound serially diluted in assay buffer. Include a positive control (known inhibitor) and a negative vehicle control (DMSO).

  • Kinase Reaction:

    • Add 2.5 µL of a 2x kinase/substrate solution to each well.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km for the enzyme to detect competitive inhibitors effectively.[10]

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect kinase activity according to the manufacturer's protocol (e.g., add 10 µL of ADP-Glo™ Reagent, incubate, then add 20 µL of Kinase Detection Reagent).

  • Signal Reading: Read luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

Hypothesis B: Modulation of GPCR Signaling

GPCRs are the largest family of cell surface receptors and are major drug targets.[12] A compound can act as an agonist, antagonist, or allosteric modulator. A common method to assess GPCR activation is to measure the downstream accumulation of second messengers, such as cyclic AMP (cAMP).[13]

Signaling Pathway: Gs-Coupled GPCR Activation

G cluster_0 Plasma Membrane cluster_1 Cytoplasm Ligand Agonist GPCR GPCR Ligand->GPCR Binds Compound Compound (Potential Antagonist) Compound->GPCR Blocks Binding G_Protein G-Protein (αs, β, γ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αs activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Antagonism of a Gs-coupled GPCR signaling pathway.

Protocol: cAMP Accumulation Assay (e.g., HTRF or Luminescence-based) This protocol outlines a competitive immunoassay to measure intracellular cAMP levels.

  • Cell Culture: Use a cell line endogenously expressing a target GPCR or a recombinant line (e.g., HEK293) overexpressing the receptor of interest.

  • Cell Stimulation (Antagonist Mode):

    • Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Dispense cells into a 384-well plate.

    • Add the test compound (potential antagonist) at various concentrations and incubate for 15-30 minutes.

    • Add a known agonist at its EC₈₀ concentration to stimulate the receptor.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Cell Lysis and Detection: Lyse the cells and detect cAMP levels according to the specific assay kit's instructions (e.g., by adding donor and acceptor-labeled antibodies for HTRF).

  • Signal Reading: Read the plate on a compatible reader (e.g., HTRF-certified reader).

  • Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the response against the antagonist concentration to determine the IC₅₀.

References

  • Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4983. Available at: [Link]

  • Krajewski, K., & Kukulski, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. Available at: [Link]

  • Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. In In Vitro Cell Culture - Fundamental and Applications. IntechOpen. Available at: [Link]

  • Straub, R. J., & Jusko, W. J. (1995). Design and analysis of in vitro antitumor pharmacodynamic studies. Cancer Research, 55(22), 5315–5322. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Available at: [Link]

  • Černáková, M., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 45(4), 303-308. Available at: [Link]

  • Tsvilovskyy, V., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 61, 61-68. Available at: [Link]

  • Raninga, P. V., et al. (2016). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 36(7), 3197-3202. Available at: [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5434. Available at: [Link]

  • Pen-Yuan, K., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9346–9369. Available at: [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Available at: [Link]

  • Agilent. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro. Retrieved from [Link]

  • Porsolt. (n.d.). In Vitro Pharmacology Study Capabilities. Retrieved from [Link]

  • Fatimah, I., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8. Available at: [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]

  • Wisdomlib. (2025). Enzyme inhibition assay: Significance and symbolism. Retrieved from [Link]

  • Eremenko, E. N., et al. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 21(21), 8345. Available at: [Link]

Sources

Application

Application Note: High-Throughput Screening for Monoacylglycerol Lipase (MAGL) Inhibitors Using 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid as a Scaffold

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Targeting the Endocannabinoid System via Monoacylglycerol Lipase

The endocannabinoid system (ECS) is a crucial neuromodulatory network that influences a wide array of physiological processes, including pain, inflammation, mood, and metabolism.[1] Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the ECS, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3][4] The hydrolysis of 2-AG by MAGL not only terminates its signaling but also produces arachidonic acid, a precursor to pro-inflammatory prostaglandins.[2][5] Consequently, inhibiting MAGL presents a compelling therapeutic strategy: it simultaneously enhances the beneficial effects of 2-AG and reduces the production of inflammatory mediators. This dual action makes MAGL a high-priority target for drug discovery in neurology, oncology, and inflammatory diseases.[5][6][7]

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. While the specific activity of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid (henceforth referred to as the "test compound") has not been extensively characterized in the public domain, its structural elements are suggestive of potential interactions with enzymatic targets. This application note outlines a comprehensive high-throughput screening (HTS) protocol to evaluate compounds based on this quinoline scaffold, such as the test compound, for inhibitory activity against human MAGL.

Principle of the Assay

This protocol employs a robust and sensitive fluorescence-based assay designed for HTS of MAGL inhibitors.[8] The assay utilizes a fluorogenic substrate that is non-fluorescent until it is hydrolyzed by MAGL. The enzymatic cleavage of the substrate releases a highly fluorescent molecule, resulting in a quantifiable increase in fluorescence intensity. Potential inhibitors of MAGL will reduce the rate of substrate hydrolysis, leading to a decrease in the fluorescence signal. The assay's performance is validated by its Z' factor, a statistical measure of its suitability for HTS. A Z' value between 0.5 and 1.0 indicates an excellent assay quality.[8]

Signaling Pathway Context

The inhibition of MAGL directly impacts the endocannabinoid signaling pathway by increasing the bioavailability of 2-AG. This leads to enhanced activation of cannabinoid receptors (CB1 and CB2), which are central to the therapeutic effects of the ECS.

MAGL_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2-AG 2-AG MAGL MAGL 2-AG->MAGL Hydrolysis CB1R CB1 Receptor 2-AG->CB1R Activates AA AA MAGL->AA Glycerol Glycerol MAGL->Glycerol Prostaglandins Prostaglandins AA->Prostaglandins Leads to Inflammation DGL Diacylglycerol Lipase (DGL) DGL->2-AG Synthesis PL Membrane Phospholipids PL->DGL Synthesis Inhibitor 6-Bromo-2-(4-isopropoxyphenyl) quinoline-4-carboxylic acid Inhibitor->MAGL Inhibits

MAGL Signaling Pathway

Materials and Reagents

ReagentSupplierCatalog No.
Recombinant Human MAGLCayman Chemical10007895
Fluorogenic SubstrateSpecific to Assay KitVaries
Assay Buffer (e.g., Tris-HCl)Standard Lab SupplierVaries
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
URB602 (Positive Control)Cayman Chemical10008462
384-well Black PlatesCorning3712
Test CompoundSanta Cruz Biotechnologysc-221087

Experimental Protocol

This protocol is optimized for a 384-well plate format, suitable for automated high-throughput screening.

Preparation of Reagents
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4, containing 1 mM EDTA. Store at 4°C.

  • Enzyme Stock Solution: Reconstitute recombinant human MAGL in assay buffer to a stock concentration of 0.5 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Store protected from light at -20°C.

  • Compound Plates: Serially dilute the test compound and control inhibitors (URB602) in DMSO to create a concentration gradient. For a primary screen, a single concentration of 10 µM is often used. Transfer the compounds to a 384-well compound plate.

HTS Workflow

The following workflow outlines the steps for performing the MAGL inhibition assay in an automated or semi-automated fashion.

HTS_Workflow start Start prep Prepare Reagent & Compound Plates start->prep dispense_cpd Dispense Test Compounds & Controls to Assay Plate prep->dispense_cpd dispense_enz Add MAGL Enzyme Solution dispense_cpd->dispense_enz incubate1 Pre-incubate (15 min at 37°C) dispense_enz->incubate1 dispense_sub Add Fluorogenic Substrate Solution incubate1->dispense_sub incubate2 Incubate (30 min at 37°C) dispense_sub->incubate2 read Read Fluorescence (Ex/Em appropriate for fluorophore) incubate2->read analyze Data Analysis: Calculate % Inhibition & Z' read->analyze end End analyze->end

HTS Workflow for MAGL Inhibitors
Step-by-Step Procedure
  • Compound Dispensing: Using an acoustic liquid handler or a pintool, transfer 50 nL of the test compound, positive control (URB602), and DMSO (negative control) from the compound plate to the 384-well black assay plate.

  • Enzyme Addition: Add 10 µL of diluted MAGL enzyme solution (e.g., 25 ng/well in assay buffer) to all wells of the assay plate.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the test compounds to interact with the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 10 µL of the fluorogenic substrate solution (diluted in assay buffer to the desired final concentration, e.g., 10 µM) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorogenic substrate.

Data Analysis and Interpretation

  • Percentage Inhibition: Calculate the percentage of MAGL inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground))

  • IC50 Determination: For compounds showing significant inhibition in the primary screen, perform a dose-response analysis. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control (Z' Factor): The Z' factor is calculated to assess the robustness of the assay. Z' = 1 - (3 x (SDDMSO + SDcontrol)) / |MeanDMSO - Meancontrol|

    • A Z' factor > 0.5 is indicative of a high-quality assay suitable for HTS.[1]

Expected Results and Troubleshooting

A successful HTS campaign will identify compounds that consistently inhibit MAGL activity. The positive control, URB602, is expected to show dose-dependent inhibition of MAGL.[8][9] The test compound, if active, will also demonstrate a concentration-dependent decrease in fluorescence.

ParameterExpected ValueTroubleshooting
Z' Factor> 0.5Low Z' may indicate high variability. Check reagent stability, dispensing accuracy, and incubation times.
IC50 of URB602~3-30 µMSignificant deviation may point to issues with enzyme activity or reagent concentrations.[8][10]
Signal-to-Background> 5Low signal may require optimizing enzyme or substrate concentrations.

Conclusion

The protocol described provides a robust framework for the high-throughput screening of potential MAGL inhibitors, such as those based on the 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid scaffold. Identifying novel MAGL inhibitors is a critical step in developing new therapeutics for a range of debilitating diseases. This application note serves as a practical guide for researchers in drug discovery to efficiently screen and identify promising lead compounds for further development.

References

  • King, A. R., et al. (2007). URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices. Chem Biol, 14(12), 1357-65. Available from: [Link]

  • Bisogno, T., & Maccarrone, M. (2020). Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease. World J Gastroenterol, 26(25), 3539-3547. Available from: [Link]

  • Saario, S. M., et al. (2007). URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices. Chem Biol, 14(12), 1357-65. Available from: [Link]

  • Lotersztajn, S., & Teixeira-Clerc, F. (2016). Monoacylglycerol lipase, a new immunometabolic therapeutic target for liver diseases. ANR. Available from: [Link]

  • Chen, R., et al. (2012). Monoacylglycerol lipase contributes to pathogenesis of Alzheimer's disease. Cell Rep, 2(5), 1379-90. Available from: [Link]

  • Deng, H., & Li, Y. (2020). Monoacylglycerol Lipase Inhibitors: Modulators for Lipid Metabolism in Cancer Malignancy, Neurological and Metabolic Disorders. Acta Pharm Sin B, 10(4), 582-602. Available from: [Link]

  • Grassi, S., et al. (2019). Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe. Molecules, 24(12), 2269. Available from: [Link]

  • Nadal, X., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. Int J Mol Sci, 22(16), 8887. Available from: [Link]

  • Zvonok, N., et al. (2008). A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. Assay Drug Dev Technol, 6(3), 387-93. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Quantification of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic Acid in Biological Samples

Introduction 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative of interest in pharmaceutical and drug development research. Accurate quantification of this compound in biological matrice...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative of interest in pharmaceutical and drug development research. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the robust and reliable quantification of this analyte. We will delve into the rationale behind the selection of specific methodologies, sample preparation techniques, and validation parameters, ensuring scientific integrity and adherence to regulatory expectations.[1][2][3][4]

The core challenge in bioanalysis lies in the selective and sensitive detection of a target analyte within a complex biological matrix.[5][6][7] This necessitates meticulous sample preparation to remove interfering substances and the use of highly specific analytical instrumentation. This guide will primarily focus on two powerful techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for its high sensitivity and selectivity, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a more accessible alternative.

Physicochemical Properties of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValue/InformationSource
CAS Number351001-10-0[8]
Molecular FormulaC19H16BrNO3[8][9]
Molecular Weight386.25 g/mol [8]
StructureQuinoline carboxylic acid with bromo and isopropoxyphenyl substitutions.[8][9][10]

The presence of a carboxylic acid group suggests that the compound's charge state will be pH-dependent, a critical consideration for extraction and chromatographic separation. The aromatic rings and the isopropoxy group contribute to its hydrophobicity.

I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

HPLC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed.[11] The method involves chromatographic separation of the analyte from the matrix components followed by detection using a mass spectrometer.

A. Rationale for HPLC-MS/MS

The high specificity of tandem mass spectrometry, which involves monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), minimizes the impact of co-eluting matrix components, leading to highly reliable quantification.[12] This is particularly advantageous when dealing with the low concentrations of the analyte often encountered in biological samples.

B. Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid using HPLC-MS/MS.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (IS) Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification SPE_Workflow Condition 1. Conditioning (Methanol, then Water) Load 2. Sample Loading (Acidified Sample + IS) Condition->Load Wash 3. Washing (5% Methanol in Water) Load->Wash Elute 4. Elution (Methanol or Acetonitrile) Wash->Elute Evap 5. Evaporation & Reconstitution Elute->Evap

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Technical Support Center: Synthesis of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused o...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid. Here, we dissect the synthetic process, offering troubleshooting solutions and answers to frequently asked questions to streamline your experimental workflow and optimize outcomes.

Overview of Synthetic Strategy: The Pfitzinger Reaction

The synthesis of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is most effectively achieved via the Pfitzinger reaction . This classic and robust method involves the condensation of an isatin derivative with a carbonyl compound that possesses an α-methylene group, conducted under basic conditions.[1][2] For our target molecule, the specific reactants are 6-bromoisatin and 4'-isopropoxyacetophenone.

The Pfitzinger reaction is valued for its versatility and directness in assembling the quinoline-4-carboxylic acid scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][3] The reaction proceeds through the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the ketone to form an enamine, which then undergoes intramolecular cyclization and dehydration to yield the final quinoline product.[4][5]

Reaction Scheme:
  • Reactant 1: 6-Bromoisatin

  • Reactant 2: 4'-Isopropoxyacetophenone

  • Condition: Strong Base (e.g., Potassium Hydroxide)

  • Product: 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Reaction Mechanism Workflow

The following diagram outlines the key mechanistic steps of the Pfitzinger reaction for this specific synthesis.

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product R1 6-Bromoisatin I1 Keto-acid Intermediate (Isatin Ring Opening) R1->I1 Amide Hydrolysis R2 4'-Isopropoxyacetophenone I2 Imine R2->I2 Condensation Base KOH (Base) I1->I2 Condensation I3 Enamine (Tautomer) I2->I3 Tautomerization P 6-Bromo-2-(4-isopropoxyphenyl) quinoline-4-carboxylic acid I3->P Intramolecular Cyclization & Dehydration

Caption: Pfitzinger reaction mechanism.

Recommended Experimental Protocol & Conditions

This section provides a standard protocol for the synthesis. Yields and reaction times may vary based on the purity of reagents and specific lab conditions.

Table 1: Reagents and Recommended Conditions
ParameterRecommended ValueNotes
6-Bromoisatin 1.0 equivalentStarting material.
4'-Isopropoxyacetophenone 1.1 - 1.5 equivalentsA slight excess can help drive the reaction to completion.[6]
Potassium Hydroxide (KOH) 3.0 - 4.0 equivalentsEnsures complete hydrolysis of isatin and catalyzes condensation.
Solvent Ethanol (Absolute)A common and effective solvent for this reaction.[3]
Temperature Reflux (~78 °C)Provides the necessary activation energy for the reaction.[7]
Reaction Time 12 - 24 hoursMonitor progress using Thin-Layer Chromatography (TLC).[6]
Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a minimal amount of water, followed by absolute ethanol.

  • Isatin Hydrolysis: Add 6-bromoisatin to the basic solution. Stir at room temperature for approximately 1 hour. A color change from orange/red to a darker brown/yellow indicates the formation of the potassium salt of the opened isatinic acid.[1][7]

  • Ketone Addition: Add 4'-isopropoxyacetophenone to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting materials.

  • Work-up (Isolation):

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume using a rotary evaporator.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Perform an extraction with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted ketone and other neutral impurities.[3]

    • Cool the remaining aqueous layer in an ice bath.

    • Slowly acidify the aqueous solution with a dilute acid (e.g., acetic acid or 1M HCl) until the product precipitates completely (typically around pH 4-5).[1]

  • Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • Further purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain the final product.[1]

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis.

Category 1: Reaction Initiation & Progress

Q: My reaction shows no product formation after several hours, and TLC analysis indicates only starting materials are present. What went wrong?

A: This issue typically points to two main causes: incomplete isatin hydrolysis or low reactivity of the ketone.

  • Cause 1: Incomplete Isatin Hydrolysis. The initial ring-opening of 6-bromoisatin to its keto-acid form is critical.[4] If the base is not strong enough or if the initial stirring time is too short, this step may not complete.

    • Solution: Ensure you are using a sufficient excess of a strong base like KOH. Before adding the ketone, allow the isatin and base to stir for at least 1-2 hours at room temperature to ensure the hydrolysis is complete.[6] A distinct color change should be observed.

  • Cause 2: Low Ketone Reactivity. While 4'-isopropoxyacetophenone is generally reactive, impurities or steric factors can play a role.

    • Solution: Increase the reaction temperature to ensure a steady reflux. You can also increase the stoichiometry of the ketone to 1.5 equivalents to push the equilibrium towards product formation.[6]

Q: The reaction mixture has turned into a dark, intractable tar or resin. What causes this, and is it salvageable?

A: Tar formation is a known side reaction in Pfitzinger syntheses, often resulting from polymerization or decomposition of reactants and intermediates under strongly basic and high-temperature conditions.[6]

  • Cause: Unwanted side reactions, such as the self-condensation of the ketone or degradation of the isatin intermediate, are promoted by prolonged reaction times or excessive temperatures.

  • Prevention:

    • Monitor Closely: Use TLC to avoid unnecessarily long reaction times. Once the starting material is consumed, proceed to work-up.[6]

    • Temperature Control: Do not overheat the reaction. Maintain a gentle, consistent reflux.

  • Salvage: Salvaging the product from a tarry mixture is difficult but possible. Dissolve the entire crude mixture in a dilute aqueous base (e.g., 1M NaOH), then filter to remove insoluble polymeric material. The desired product, being a carboxylic acid, should be in the aqueous filtrate. You can then proceed with the acidification step to precipitate the product, which will likely require extensive purification.

Category 2: Work-up and Purification

Q: I obtained a very low yield after acidification and filtration. Where could my product have gone?

A: Product loss during work-up is common and can happen at several stages.

  • Cause 1: Incomplete Precipitation. The pKa of the quinoline-4-carboxylic acid means that if the pH is not lowered sufficiently, a significant portion of the product may remain dissolved in the aqueous layer as its carboxylate salt.

    • Solution: Carefully monitor the pH during acidification. Add acid dropwise and check the pH with litmus paper or a pH meter until it is in the range of 4-5. Ensure the solution is well-chilled in an ice bath to maximize precipitation.[1]

  • Cause 2: Emulsion during Extraction. An emulsion may have formed during the initial extraction to remove neutral impurities, trapping the product salt in the organic or interfacial layer.

    • Solution: To break emulsions, you can add brine (saturated NaCl solution) or let the mixture stand for an extended period.

  • Cause 3: Product is too soluble in the recrystallization solvent. If the yield is low after recrystallization, you may be using an inappropriate solvent system.

    • Solution: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For quinoline-4-carboxylic acids, ethanol/water or acetic acid/water mixtures are often effective. Test solubility in small-scale vials before committing the bulk of your material.

Q: The final product is off-color (e.g., yellow or brown) instead of the expected pale solid. How can I improve its purity?

A: A persistent color often indicates the presence of colored impurities from side reactions.

  • Solution 1: Activated Charcoal. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

  • Solution 2: Multiple Recrystallizations. A single recrystallization may not be sufficient. A second or even third recrystallization can significantly improve purity and color, albeit with some loss of material at each step.

Frequently Asked Questions (FAQs)

Q1: Is the Doebner reaction a viable alternative for this synthesis? A1: Yes, the Doebner reaction, which involves reacting 4-bromoaniline, 4-isopropoxybenzaldehyde, and pyruvic acid, is another route to quinoline-4-carboxylic acids.[8] However, the Pfitzinger reaction is often more direct for this specific substitution pattern and avoids potential side reactions like the polymerization of α,β-unsaturated intermediates that can occur in Doebner-type syntheses.[9][10]

Q2: What are the primary safety precautions for this experiment? A2: Standard laboratory safety protocols should be followed. Specifically:

  • Handle potassium hydroxide with care as it is highly corrosive.

  • Use a fume hood, especially when working with solvents and during the reflux step.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Q3: Which analytical techniques are best for confirming the final product's identity and purity? A3: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (386.24 g/mol for C₁₉H₁₆BrNO₃) and isotopic pattern for bromine.[11]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point Analysis: A sharp melting point indicates high purity.

Q4: Can microwave irradiation be used to accelerate the Pfitzinger reaction? A4: Yes, microwave-assisted synthesis has been successfully applied to the Pfitzinger reaction, often leading to significantly reduced reaction times (minutes instead of hours) and improved yields in some cases.[1] If available, developing a microwave protocol is a worthwhile optimization step.

Visualized Experimental and Troubleshooting Workflows

General Synthesis Workflow

General_Workflow A 1. Reaction Setup - Combine KOH, Ethanol, 6-Bromoisatin - Stir for 1 hr B 2. Add Ketone - Add 4'-Isopropoxyacetophenone A->B C 3. Reflux - Heat at ~78 °C for 12-24 hrs - Monitor by TLC B->C D 4. Solvent Removal & Dissolution - Cool to RT - Rotovap solvent - Add H₂O C->D E 5. Extraction - Wash with Et₂O or EtOAc to remove neutral impurities D->E F 6. Acidification & Precipitation - Cool aqueous layer in ice bath - Add dilute acid to pH 4-5 E->F G 7. Filtration & Washing - Collect solid by vacuum filtration - Wash with cold H₂O F->G H 8. Purification - Recrystallize from Ethanol/H₂O G->H I 9. Characterization - NMR, MS, IR, Melting Point H->I

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Problem: Low or No Yield Cause1 TLC shows only starting materials Problem->Cause1 Cause2 Reaction mixture is a dark, intractable tar Problem->Cause2 Cause3 Product lost during work-up Problem->Cause3 Sol1a Incomplete Isatin Hydrolysis? Cause1->Sol1a Yes Sol1b Increase Reaction Temp/Time Cause1->Sol1b No Sol2a Decomposition/Polymerization Cause2->Sol2a Sol3a Incomplete Precipitation? Cause3->Sol3a Sol3b Lost during Extraction? Cause3->Sol3b Sol1a_Action Action: Ensure sufficient base (KOH) and stir for >1 hr before adding ketone. Sol1a->Sol1a_Action Sol2a_Action Action: Monitor reaction closely by TLC. Avoid excessive heat or prolonged time. Sol2a->Sol2a_Action Sol3a_Action Action: Ensure pH is 4-5. Use an ice bath to maximize precipitation. Sol3a->Sol3a_Action Sol3b_Action Action: Break emulsions with brine. Sol3b->Sol3b_Action

Caption: Decision tree for troubleshooting low yield.

References

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • Sangshetti, et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • The Journal of Organic Chemistry. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • JOCPR. (n.d.). Application of pfitzinger reaction in. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • Slideshare. (n.d.). Quinoline. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid. [Link]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • The Journal of Organic Chemistry. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Quinoline-4-Carboxylic Acids

Welcome to the technical support center for the synthesis of substituted quinoline-4-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinoline-4-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of these vital heterocyclic compounds. Quinoline-4-carboxylic acids are a cornerstone scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. However, their synthesis is often fraught with challenges ranging from poor yields and regioselectivity issues to difficult purifications.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental hurdles and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning

This section addresses high-level strategic questions to consider before starting your synthesis. Choosing the correct named reaction is the most critical first step and is dictated by the substitution pattern of your target molecule.

Q1: What are the primary synthetic routes to quinoline-4-carboxylic acids, and how do I choose the best one?

A1: The choice of synthetic route is primarily dictated by the desired substitution pattern on the quinoline core. The three most common methods are the Doebner, Pfitzinger, and Gould-Jacobs reactions. Each has distinct advantages and limitations based on the required starting materials.

Synthetic Route Primary Application Advantages Common Challenges
Doebner Reaction Synthesis of 2-substituted quinoline-4-carboxylic acids.Utilizes readily available anilines, aldehydes, and pyruvic acid in a three-component reaction.[1][2]Low yields with electron-deficient anilines; potential for side reactions from the aldehyde.[2][3]
Pfitzinger Reaction Synthesis of quinoline-4-carboxylic acids with various substituents at the 2- and 3-positions.A versatile method starting from isatin and a carbonyl compound.[4][5]Harsh basic conditions can be incompatible with sensitive functional groups; limited availability of substituted isatins.[2][6]
Gould-Jacobs Reaction Synthesis of 4-hydroxyquinoline derivatives, which can be precursors to quinoline-4-carboxylic acids.Effective for anilines with electron-donating groups.[7]Requires high temperatures for the cyclization step, which can lead to degradation; followed by hydrolysis and decarboxylation steps.[7][8]

To aid in this decision, the following logic diagram outlines a selection process based on your target's substitution pattern.

G start What is the substitution pattern of the target quinoline-4-carboxylic acid? sub_at_2 Substitution primarily at C2? start->sub_at_2 sub_at_2_and_3 Substitution at C2 and/or C3? start->sub_at_2_and_3 sub_at_4_hydroxy Is a 4-hydroxyquinoline intermediate acceptable? start->sub_at_4_hydroxy sub_at_2->sub_at_2_and_3 No doebner Use Doebner Reaction sub_at_2->doebner Yes sub_at_2_and_3->sub_at_4_hydroxy No pfitzinger Use Pfitzinger Reaction sub_at_2_and_3->pfitzinger Yes gould_jacobs Use Gould-Jacobs Reaction sub_at_4_hydroxy->gould_jacobs Yes

Fig 1. Decision diagram for selecting a primary synthetic route.
Q2: My target has an electron-withdrawing group on the aniline starting material. Why are my yields consistently low with the standard Doebner reaction?

A2: This is a well-documented challenge. The Doebner reaction's mechanism involves a nucleophilic attack from the aniline onto the carbonyl components. Electron-withdrawing groups (EWGs) on the aniline ring decrease its nucleophilicity, slowing down the key bond-forming steps and leading to low yields.[2][3] Conventional methods that work well for electron-rich anilines often fail or provide minimal product with substrates like nitroanilines or cyanoanilines.[2][3]

Expert Recommendation: A modified Doebner hydrogen-transfer reaction has been developed to overcome this issue. This protocol often utilizes a Lewis acid catalyst, such as BF₃·THF, which can activate the carbonyl components and facilitate the reaction even with less nucleophilic anilines. This approach has been shown to be effective for a wide range of anilines, including those with both electron-donating and electron-withdrawing groups.[3]

Q3: What causes the formation of different regioisomers in the Conrad-Limpach-Knorr synthesis, and how can I control the outcome?

A3: The Conrad-Limpach-Knorr synthesis, which reacts an aniline with a β-ketoester, is highly sensitive to reaction temperature, leading to two different regioisomers: 4-hydroxyquinolines (Conrad-Limpach product) or 2-hydroxyquinolines (Knorr product).[9][10]

  • Kinetic Control (Low Temperature, e.g., Room Temp): At lower temperatures, the reaction is under kinetic control. The more reactive ketone carbonyl of the β-ketoester is preferentially attacked by the aniline. This pathway leads to a β-aminoacrylate intermediate, which upon cyclization, yields the 4-hydroxyquinoline product.[9][11]

  • Thermodynamic Control (High Temperature, e.g., 140°C): At higher temperatures, the reaction is under thermodynamic control. The initial attack at the keto group is reversible. Over time, the less reactive but thermodynamically more stable β-keto anilide is formed via attack at the ester carbonyl.[11] This intermediate then cyclizes to form the 2-hydroxyquinoline product.[9]

Therefore, controlling the reaction temperature is the primary method for achieving regioselectivity in this synthesis.[11]

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield in the Cyclization Step (Gould-Jacobs & Conrad-Limpach)

Symptoms: You have successfully formed the acyclic intermediate (e.g., the anilidomethylenemalonic ester in the Gould-Jacobs reaction), but the subsequent thermal cyclization to form the quinoline ring is inefficient.

Potential Causes & Solutions:

  • Cause A: Insufficient Temperature. The electrocyclic ring-closing step in these reactions requires significant thermal energy, often in the range of 240-280°C.[9][12]

    • Solution: Ensure your heating apparatus can reach and maintain the required temperature. Using a high-boiling point, inert solvent like Dowtherm A or mineral oil is crucial for even heat transfer and can dramatically improve yields compared to solvent-free heating.[9] Microwave-assisted synthesis can also be a powerful alternative, as it can rapidly achieve the high temperatures needed for cyclization and shorten reaction times.[8]

  • Cause B: Steric Hindrance. Bulky substituents on the aniline or the ester can sterically hinder the cyclization step.[13]

    • Solution: If possible, consider redesigning the synthesis to install the bulky group after the quinoline core has been formed. Alternatively, increasing the reaction temperature and time may help overcome the activation energy barrier, though this risks decomposition.

Problem 2: Formation of Unwanted Side Products in the Doebner-von Miller Reaction

Symptoms: Your reaction mixture is a complex mess containing only trace amounts of the desired quinoline, especially when using γ-substituted α,β-unsaturated aldehydes.

Potential Causes & Solutions:

  • Cause A: Polymerization of the Carbonyl Substrate. The acidic conditions required for the Doebner-von Miller reaction are known to cause acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone, significantly reducing the amount of starting material available for the desired reaction.[1]

    • Solution 1: Biphasic Reaction Conditions. A significant improvement to this method involves using a two-phase solvent system (e.g., water and an organic solvent like dichloromethane). This sequesters the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase and thereby minimizing polymerization.[1][14][15]

    • Solution 2: Steric Accessibility. This reaction is most suitable for sterically accessible α,β-unsaturated aldehydes like crotonaldehyde.[14][15] More substituted aldehydes, such as cinnamaldehyde, often yield complex mixtures.[14][16] If your substrate is highly substituted, consider an alternative synthetic route like the Pfitzinger reaction.

Problem 3: Difficulty in Hydrolyzing the Ester to the Final Carboxylic Acid

Symptoms: The final saponification step to convert the ethyl or methyl ester at the C4-position to the carboxylic acid is incomplete or fails entirely.

Potential Causes & Solutions:

  • Cause A: Steric Hindrance Around the Ester. Substituents at the C3 or C5 positions can sterically shield the ester carbonyl from nucleophilic attack by hydroxide.

    • Solution: More forcing conditions are necessary. Switch from standard NaOH/KOH in aqueous methanol/ethanol to a higher boiling point solvent system like ethylene glycol with KOH and heat at elevated temperatures (e.g., 120-160°C). Monitor the reaction carefully by TLC or LC-MS to avoid decomposition.

  • Cause B: Reversibility of Acidic Hydrolysis. While less common for final deprotection, if you are using acidic conditions (e.g., HCl, H₂SO₄/acetic acid), the reaction is reversible.[17][18]

    • Solution: To drive the equilibrium toward the carboxylic acid, a large excess of water must be used.[18] Basic hydrolysis (saponification) is generally preferred as the final deprotonation of the carboxylic acid renders the reaction irreversible.

Problem 4: Purification Challenges of the Final Product

Symptoms: The crude product is difficult to purify, showing persistent impurities or poor solubility in common chromatography solvents.

Potential Causes & Solutions:

  • Cause A: Poor Solubility. Quinoline-4-carboxylic acids often exhibit poor solubility, especially in organic solvents, due to their zwitterionic character and strong intermolecular hydrogen bonding in the solid state.[19] This makes standard silica gel chromatography challenging.

    • Solution 1: Recrystallization. If an appropriate solvent system can be found, recrystallization is often the most effective method for purifying these compounds on a large scale. Solvents like DMF, DMSO, or acetic acid can be effective.[20]

    • Solution 2: Reversed-Phase HPLC. For highly lipophilic or complex derivatives, preparative reversed-phase HPLC (RP-HPLC) is the method of choice.[21] A C18 column with a mobile phase of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid, can provide excellent separation.[21]

  • Cause B: Persistent Starting Material or Intermediates.

    • Solution: pH-based Extraction. Leverage the acidic nature of your final product. Dissolve the crude mixture in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO₃ or Na₂CO₃). Your carboxylic acid product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the pure product, which is collected by filtration.

Section 3: Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Cyclization

This protocol is for the thermal cyclization of an anilinomethylenemalonate intermediate, a key step in the Gould-Jacobs reaction, optimized for microwave synthesis.

  • Preparation: In a 10 mL microwave reaction vial, place the anilinomethylenemalonate intermediate (1.0 mmol) and 5 mL of Dowtherm A.

  • Sealing: Crimp-seal the vial with a cap.

  • Microwave Conditions: Place the vial in the cavity of a microwave synthesizer. Heat the mixture to 250°C and hold for 15-30 minutes. Monitor the pressure to ensure it remains within the vial's limits (typically <25 bar).

  • Workup: After cooling to room temperature, dilute the reaction mixture with 20 mL of hexane. The product will often precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the Dowtherm A, and dry under vacuum.

  • Validation: Confirm the formation of the cyclized 4-hydroxy-3-carboalkoxyquinoline product by ¹H NMR and LC-MS. The disappearance of the vinyl proton of the starting material and the appearance of aromatic quinoline signals are indicative of a successful reaction.

Protocol 2: Purification of a Quinoline-4-Carboxylic Acid via Acid-Base Extraction

This protocol is designed to separate the final acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude solid (~1 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane). Some gentle heating may be required.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium bicarbonate solution (3 x 30 mL).

  • Combine & Wash: Combine the aqueous layers and wash with a small amount of the organic solvent (1 x 20 mL) to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 6M HCl with stirring. The product will precipitate out as a solid. Check the pH with litmus paper to ensure it is acidic (pH ~2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of a non-polar solvent like hexane to aid in drying. Dry the purified product in a vacuum oven.

  • Purity Check: Analyze the final product by HPLC and ¹H NMR to confirm its purity.[21]

Troubleshooting Workflow Diagram

When a reaction fails, a systematic approach is essential. The following diagram outlines a logical workflow for diagnosing and solving common synthetic problems.

G start Reaction Failure (Low Yield / Impure Product) analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) start->analyze_crude no_product No Product Formed? analyze_crude->no_product low_yield Low Yield of Product? analyze_crude->low_yield side_products Major Side Products? analyze_crude->side_products check_reagents Verify Reagent Purity & Stoichiometry no_product->check_reagents Yes optimize_conditions Optimize Conditions (Higher Temp, Longer Time, Different Catalyst) low_yield->optimize_conditions Yes side_products->optimize_conditions No, inseparable purification Develop New Purification Strategy (e.g., RP-HPLC, Recrystallization) side_products->purification Yes check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions change_route Consider Alternative Synthetic Route check_conditions->change_route optimize_conditions->change_route

Fig 2. General workflow for troubleshooting failed reactions.

References

  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines - University of the Sunshine Coast, Queensland.
  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines.
  • Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid - Benchchem.
  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines | Request PDF - ResearchGate.
  • Conrad–Limpach synthesis - Wikipedia. Available at: [Link]

  • Overcoming challenges in the synthesis of substituted quinolines - Benchchem.
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]

  • Pfitzinger reaction - Wikipedia. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Conrad-limpach-knorr synthesis of Quinolone - YouTube. Available at: [Link]

  • Pfitzinger Quinoline Synthesis.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available at: [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. Available at: [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I - International Journal of Science and Research (IJSR). Available at: [Link]

  • Pfitzinger quinoline synthesis - ResearchGate. Available at: [Link]

  • Gould-Jacobs Reaction.
  • Gould–Jacobs reaction - Wikiwand. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. Available at: [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents.
  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. Available at: [Link]

  • Conrad-Limpach Reaction.
  • How to minimize side products of this reaction : r/OrganicChemistry - Reddit. Available at: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. Available at: [Link]

  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents.
  • Conrad-Limpach Synthesis - SynArchive. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • Ester to Acid - Common Conditions. Available at: [Link]

  • Addressing solubility problems with quinoline-4-carboxylic acid derivatives - Benchchem.

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Welcome to our dedicated technical support center for 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid (CAS 351001-10-0). This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid (CAS 351001-10-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and best practices for storage and handling, all grounded in established scientific principles.

Understanding the Molecule: Potential Degradation Pathways

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a complex organic molecule with several functional groups that can be susceptible to degradation under suboptimal storage conditions. Understanding these potential liabilities is the first step in preventing unwanted chemical changes. The primary sites for potential degradation are the bromo-substituent on the quinoline ring, the carboxylic acid functional group, the ether linkage of the isopropoxyphenyl group, and the aromatic quinoline core itself.

The main degradation pathways to consider are:

  • Photodegradation: Aromatic systems, particularly those with heteroatoms and halogen substituents like quinoline, can be sensitive to light, especially UV radiation. This can lead to the formation of radicals and subsequent decomposition.

  • Hydrolysis: While generally stable, the ether linkage in the isopropoxyphenyl group could be susceptible to hydrolysis under strongly acidic or basic conditions, although this is less likely under typical storage. The carboxylic acid group itself is stable against hydrolysis.

  • Oxidation: The electron-rich aromatic rings and the ether group can be targets for oxidation, especially in the presence of atmospheric oxygen, light, or trace metal contaminants. This can lead to the formation of N-oxides, phenols, or other oxidized species.

  • Thermal Degradation: Like most complex organic molecules, exposure to high temperatures can lead to decarboxylation (loss of CO2 from the carboxylic acid group) or other fragmentation pathways.

  • Dehalogenation: The carbon-bromine bond can be cleaved under certain conditions, such as exposure to reducing agents or high-energy light, leading to the formation of the debrominated analogue.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during the storage and use of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid in a question-and-answer format.

Question 1: I've noticed a slight discoloration (yellowing) of my solid compound over time. Is it still usable?

Answer: Discoloration is often the first visual indicator of degradation. While a slight change in color may not always signify a significant loss of purity, it warrants investigation.

  • Likely Cause: The most probable cause of yellowing is minor photodegradation or oxidation of the quinoline ring system. Exposure to ambient light or air can generate chromophoric (color-producing) impurities.

  • Recommended Action:

    • Analytical Verification: Before further use, it is crucial to re-analyze the compound's purity. High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended method to quantify the main peak and detect any new impurity peaks.[1][2]

    • Storage Review: Immediately transfer the compound to an amber glass vial to protect it from light. Store the vial in a desiccator to minimize moisture and consider purging the headspace with an inert gas like argon or nitrogen before sealing to prevent oxidation.

    • Future Prevention: Always store the compound in the dark, under an inert atmosphere if possible, and at the recommended temperature.

Question 2: My recent experimental results using an older batch of the compound are inconsistent with previous data. Could the compound have degraded?

Answer: Inconsistent experimental results are a strong indicator of a change in the compound's purity or potency.

  • Likely Cause: A loss of potency is likely due to the degradation of the parent compound into one or more impurities. The specific degradation pathway could be hydrolysis, oxidation, or photodegradation, depending on the storage history.

  • Recommended Action:

    • Purity Reassessment: Perform a quantitative purity analysis, such as HPLC or LC-MS, to determine the percentage of the intact compound remaining.[2] Compare this to the certificate of analysis provided with the batch.

    • Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study on a small sample.[3][4] This involves exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, UV light) and analyzing the resulting mixture by LC-MS to identify potential degradants. This can help in identifying the impurities seen in your aged sample.

    • Procure a New Batch: For critical experiments, it is always best to use a fresh, fully characterized batch of the compound.

Question 3: I observe a new, smaller peak in my HPLC chromatogram that was not present when the compound was new. What could it be?

Answer: The appearance of a new peak in the HPLC chromatogram is a clear sign of degradation.

  • Likely Cause: The identity of the new peak depends on the degradation pathway. Possible impurities could include:

    • Debrominated product: A compound with a molecular weight 80 units less than the parent compound.

    • Hydroxylated product: From the oxidation of the quinoline ring.

    • Decarboxylated product: Loss of the COOH group (44 units less).

  • Recommended Action:

    • Characterize the Impurity: Use a mass spectrometer (LC-MS) to determine the molecular weight of the new peak. This will provide strong clues as to its identity.

    • Review Storage Conditions: Assess how the material was stored. If exposed to light, photodegradation is likely. If stored in a humid environment, hydrolysis of any potential ester impurities could be a factor.

    • Implement Corrective Storage: Ensure the compound is stored under optimal conditions as outlined in the "Best Practices" section below to prevent further degradation.

Frequently Asked Questions (FAQs)

Q: What are the ideal long-term storage conditions for 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid? A: For long-term stability, the compound should be stored as a solid in a tightly sealed, amber glass vial at -20°C. The vial should be placed inside a desiccator to protect it from moisture. For maximum protection, the headspace of the vial can be purged with an inert gas (argon or nitrogen) before sealing.

Q: Can I store the compound in solution? A: Storing the compound in solution is generally not recommended for long periods, as this can accelerate degradation pathways like hydrolysis and oxidation. If you must store it in solution, use a high-purity, anhydrous solvent, store at -20°C or -80°C, and use it as quickly as possible. It is advisable to prepare fresh solutions for each experiment.

Q: How can I tell if my compound has degraded without using analytical instruments? A: Visual inspection can sometimes provide clues. Look for changes in color (e.g., from white/off-white to yellow or brown) or changes in the physical state of the powder (e.g., clumping, which may indicate moisture absorption). However, significant degradation can occur without any visible changes. Therefore, analytical verification is always the most reliable method.

Q: Is the bromo-substituent stable? A: Carbon-bromine bonds on aromatic rings can be susceptible to cleavage (dehalogenation) under certain reductive conditions or upon exposure to high-energy light.[5][6] While generally stable under recommended storage conditions, it is a potential site for degradation.

Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is the most effective way to prevent the degradation of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid.

ParameterRecommendationRationale
Temperature -20°C (long-term); 2-8°C (short-term)Reduces the rate of all chemical reactions, including degradation.
Light Store in the dark (amber vial)Prevents photodegradation of the light-sensitive quinoline core.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the electron-rich aromatic rings and ether group.
Moisture Store in a desiccatorPrevents potential hydrolysis and physical changes to the solid.
Container Tightly sealed amber glass vialGlass is inert, and the amber color protects from light. A tight seal prevents exposure to air and moisture.
Experimental Protocol: Routine Purity Check by HPLC

This protocol outlines a general method for assessing the purity of your compound. Method parameters may need to be optimized for your specific HPLC system.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a suitable ratio of A and B (e.g., 70% A, 30% B), and run a linear gradient to increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Compare the chromatogram to a reference chromatogram of a fresh sample to identify any new impurity peaks.

Visualizing Degradation Pathways and Troubleshooting

To aid in understanding the potential issues and their causes, the following diagrams illustrate the key degradation factors and a logical troubleshooting workflow.

Light Light (UV/Visible) Photodegradation Photodegradation Light->Photodegradation Dehalogenation Dehalogenation Light->Dehalogenation Heat Elevated Temperature Thermal_Deg Thermal Degradation Heat->Thermal_Deg Oxygen Atmospheric Oxygen Oxidation Oxidation Oxygen->Oxidation Moisture Moisture/Humidity Hydrolysis Hydrolysis Moisture->Hydrolysis

Caption: Key environmental factors and their corresponding degradation pathways for 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid.

Start Observed Issue: (e.g., Discoloration, Inconsistent Results) CheckPurity Re-check Purity via HPLC/LC-MS Start->CheckPurity PurityOK Purity is within specification. CheckPurity->PurityOK Yes PurityNotOK Purity is out of specification. New peaks observed. CheckPurity->PurityNotOK No OtherFactors Investigate other experimental factors. PurityOK->OtherFactors ReviewStorage Review Storage Conditions: - Light Exposure? - Temperature? - Atmosphere? PurityNotOK->ReviewStorage IdentifyImpurity Identify Impurity (LC-MS) PurityNotOK->IdentifyImpurity CorrectStorage Implement Corrective Storage: - Amber Vial - Inert Gas - Desiccator - -20°C ReviewStorage->CorrectStorage NewBatch Consider using a fresh batch for critical experiments. IdentifyImpurity->NewBatch CorrectStorage->NewBatch

Caption: Troubleshooting workflow for addressing suspected degradation of the compound.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • Vertex AI Search. (2026). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Wikipedia. (2026). Dehalogenation. [Link]

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). 6-Bromo-2-(4-isopropoxyphenyl)
  • Vertex AI Search. (2026).
  • Sharma, G., & Kumar, S. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 129, 129-138. [Link]

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub.
  • Vertex AI Search. (2026).
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Cleveland State University. (2026). Practices for Proper Chemical Storage. [Link]

  • Vertex AI Search. (2026). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing.
  • Michigan State University. (2026). Aromatic Reactivity. [Link]

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Degradation of quinoline-4-carboxylic acid by Microbacterium sp - PubMed.
  • Vertex AI Search. (2026).

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Optimization

Technical Support Center: Refining the Purification of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Document ID: TSC-QP-351001-10-0-PUR For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of quinoline-based pharmaceutical intermediates. Introduction 6-Bromo-2-(4-is...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-QP-351001-10-0-PUR

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of quinoline-based pharmaceutical intermediates.

Introduction

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a key intermediate in pharmaceutical research, demanding high purity for subsequent synthetic steps and accurate biological evaluation. Impurities stemming from starting materials, side reactions (e.g., from Pfitzinger or Doebner synthesis), or degradation can significantly impact reaction yields, final product quality, and biological activity.[1][2][3]

This guide provides in-depth troubleshooting and validated protocols to address common challenges encountered during the purification of this compound, ensuring researchers can achieve high purity and batch-to-batch consistency.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the proposed solutions.

Q1: My final product is an off-white or yellowish powder, not the expected white solid. What causes this discoloration and how can I remove it?

A1: Colored impurities in quinoline syntheses often arise from starting material contaminants or side products formed during the reaction, particularly under harsh condensation conditions.[4][5] These impurities are typically highly conjugated polar molecules.

  • Primary Cause: Incomplete reaction or the presence of oxidized side-products from the aniline or pyruvic acid precursors used in common synthetic routes like the Doebner or Pfitzinger synthesis.[6][7][8]

  • Troubleshooting Steps:

    • Charcoal Treatment: Add activated charcoal (approx. 1-2% w/w relative to your compound) to the hot, dissolved solution during recrystallization. Boil for 5-10 minutes and perform a hot filtration to remove the charcoal and adsorbed impurities. Rationale: Activated charcoal has a high surface area that effectively adsorbs large, colored, and planar impurity molecules.

    • Solvent Selection: Ensure your recrystallization solvent does not contribute to degradation. While alcohols are common, prolonged heating can sometimes lead to esterification. Consider solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the crude product, followed by precipitation with an anti-solvent like water, which can be effective for purifying quinoline carboxylic acid derivatives.[9][10]

    • Column Chromatography: If discoloration persists, column chromatography is the most effective solution. A silica gel column with a gradient elution is recommended. See the detailed protocol in Section 4.2 .

Q2: My yield is significantly low after recrystallization (<50%). What are the most common reasons for this loss of material?

A2: Low recovery is one of the most frequent challenges in recrystallization.[11][12] The primary reasons are using an excessive amount of solvent or premature crystallization.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: The goal is to create a saturated solution at the solvent's boiling point. Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[13][14] Adding solvent in small portions to the heated mixture is crucial.

    • Slow Cooling is Critical: Rapidly cooling the flask (e.g., by placing it directly in an ice bath) will cause the compound to "crash out" or precipitate, trapping impurities and leading to poor crystal formation and lower isolated yield.[11][13] Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation.

    • Check the Mother Liquor: After filtration, if you suspect significant product loss, concentrate the mother liquor (the leftover solvent) using a rotary evaporator. If a large amount of solid reappears, a second recrystallization can be performed, or the material can be recovered for purification by chromatography.[12][13]

    • Induce Crystallization: If no crystals form upon cooling, the solution may be supersaturated.[12][15] Try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" from a previous pure batch to initiate nucleation.[14][15]

Q3: I am attempting column chromatography, but the compound is streaking badly on the TLC plate. How do I select an appropriate solvent system?

A3: Streaking on a silica TLC plate is a classic sign of a compound that is too polar for the chosen mobile phase. The carboxylic acid moiety makes this molecule highly polar and prone to strong interactions with the silica gel stationary phase.[16][17]

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: The key is to use a more polar solvent system to effectively compete with the silica for interaction with your compound.[16] A common starting point for acidic compounds is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate), with a small amount of acid.

    • Add Acetic or Formic Acid: Add 0.5-1% of acetic acid or formic acid to your eluent system. Rationale: The acid in the mobile phase protonates the carboxylate group of your target molecule, reducing its strong interaction with the silica gel's silanol groups. This results in a more symmetrical spot shape and better separation.

    • Recommended TLC Solvent Systems to Test:

      • Hexane:Ethyl Acetate (1:1) + 1% Acetic Acid

      • Dichloromethane:Methanol (95:5) + 1% Acetic Acid

      • Ethyl Acetate:Methanol (98:2) + 1% Acetic Acid

    • Consider Reversed-Phase Chromatography: If streaking remains an issue, your compound may be better suited for reversed-phase (C18) chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile).[18][19]

Frequently Asked Questions (FAQs)

  • What are the ideal properties of a recrystallization solvent for this compound? The ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[15] It should not react with the compound, and it should be volatile enough to be easily removed from the final crystals. Based on the polar nature of the carboxylic acid and the aromatic rings, polar protic solvents (like ethanol) or polar aprotic solvents (like ethyl acetate or acetone) are good starting points. A mixed solvent system may also be effective.[12]

  • How can I definitively confirm the purity of my final product? Purity should be assessed using a combination of methods:

    • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically cause a depression and broadening of the melting range.[2][11]

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment in the pharmaceutical industry.[18][20] It can quantify impurities to levels below 0.1%.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of any organic impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[20]

  • What are the recommended storage conditions for the purified compound? Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is stable under normal laboratory conditions, but protection from light and moisture is recommended for long-term storage.

Detailed Purification Protocols

Protocol: Recrystallization from an Ethanol/Water System

This protocol is designed for purifying the crude product when impurities have different solubility profiles.

  • Dissolution: Place the crude 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture to boiling (using a hot plate with a stirrer) until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Remove the flask from the heat. Slowly add water dropwise until the solution becomes slightly cloudy (turbid), indicating it is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin.[13]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol: Silica Gel Flash Column Chromatography

This protocol is ideal for removing persistent impurities that cannot be separated by recrystallization.

  • Select Solvent System: Based on TLC analysis (as described in Q3), determine the optimal eluent. A typical system is a gradient of Ethyl Acetate in Hexane with 1% acetic acid.

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, less polar solvent (e.g., 20% Ethyl Acetate in Hexane).

  • Load the Sample: Dissolve the crude compound in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the starting solvent mixture. Collect fractions in test tubes.

  • Monitor Separation: Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Data & Visualization

Table 1: Solvent Selection Guide for Purification
Solvent SystemTypeBoiling Point (°C)Polarity IndexApplication Notes
Ethanol / WaterMixed Protic78-100HighGood for recrystallization; allows fine-tuning of solubility.
Ethyl AcetateAprotic774.4Useful for both recrystallization and as a mobile phase component in chromatography.
Dichloromethane / MethanolMixed40-65Medium-HighA common, effective mobile phase for column chromatography of polar compounds.[21]
Acetonitrile / WaterMixed82-100HighStandard mobile phase for reversed-phase HPLC analysis and purification.[18]
Diagram 1: Troubleshooting Workflow for Purification

This diagram outlines a logical decision-making process for addressing common purification challenges.

Purification_Troubleshooting start Crude Product recrystallize Attempt Recrystallization start->recrystallize check_purity Assess Purity (TLC, MP, HPLC) recrystallize->check_purity pure Pure Product (>98%) check_purity->pure Yes impure Product Impure check_purity->impure No discolored Discolored? impure->discolored Analysis charcoal Recrystallize with Activated Charcoal discolored->charcoal Yes low_yield Low Yield? discolored->low_yield No charcoal->check_purity optimize_rx Optimize Recrystallization: - Minimize Solvent - Slow Cooling low_yield->optimize_rx Yes column_chrom Perform Column Chromatography low_yield->column_chrom No / Persistent Impurities optimize_rx->check_purity final_purity_check Final Purity Check column_chrom->final_purity_check final_purity_check->pure

Caption: A decision tree for troubleshooting the purification of the target compound.

References

  • Benchchem. (n.d.). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs8v5YOS4TCfCijvhPJ-OAp69NEYiglmhh65NFXJaxFmC6V1G8nUVqSoRQLbnZfSgrTkt8P1sZndtqsY2HxioqW1_pqh76ObFw-Er32ucFQ9bRXfIGIW-tEx4XzHLHu6lJUdHrMNwh4jOUBapaxwWwjZxmqtsRFRkg1nYmCMYc5zPfz5vKlGgJ07AKjtYKO-kGq-KDx45PMmwzCkgGnRHqXeFfFBmezQC8g7L7cWfSlSV5ihdYMeHCww==]
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  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from Chemistry Teaching Labs website. [https://www.york.ac.
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  • Nageswara Rao, R., & Nagaraju, V. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from intechopen.com. [https://www.intechopen.com/chapters/46788]
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [https://www.colorado.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFYQ2RGcPSFUgsRjx5NNX_dIrQz5-EmMi2ISZx_2hqwEbW3Y73o3WBS-O9Ejk_oRY4JGVm4lK8FtSt_XQ54RwdFGsU3OFE9M6aM8yHiesd2u1BleW259MSOCClUs05dpTe-_aBzQ1tmlv7NruysXPuEWKspsUvGXsNvfmpuTsvFTnLVFeX2cda4sY8nr30y23wMFFFxNma1cWcVQ==]
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. [https://patents.google.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [https://www.alwsci.com/drug-purity-analysis-a-comprehensive-guide-for-biopharmaceutical-professionals-2/]
  • Reddit. (2014, August 4). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [https://www.reddit.com/r/chemistry/comments/2cn2ey/veteran_chemists_have_any_advice_on/]
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [https://analyzing-testing.netzsch.
  • Abdulsalam, J., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 27, 46215–46223. [https://link.springer.com/article/10.1007/s11356-020-10433-z]
  • IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [https://www.ijrar.org/papers/IJRAR2001991.pdf]
  • ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. [https://www.researchgate.
  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [https://www.iiste.org/Journals/index.php/JNSR/article/view/1000]
  • University of Colorado Boulder, Department of Organic Chemistry. (n.d.). Column Chromatography. [https://www.colorado.
  • Reddit. (2022, January 28). r/OrganicChemistry - Chromatography to separate polar molecules?. [https://www.reddit.
  • JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. [https://www.jove.
  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [https://www.mdpi.com/2073-4344/12/10/1183]
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [https://www.ajchem-a.com/article_144519.html]
  • Matrix Scientific. (n.d.). 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid. [https://www.matrixscientific.com/6-bromo-2-4-isopropoxyphenyl-quinoline-4-carboxylic-acid-351001-10-0.html]
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  • BLDpharm. (n.d.). 351001-10-0|6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid. [https://www.bldpharm.com/products/351001-10-0.html]
  • JOCPR. (n.d.). Application of pfitzinger reaction in synthesis. [https://www.jocpr.
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  • Santa Cruz Biotechnology. (n.d.). 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid. [https://www.scbt.com/p/6-bromo-2-4-isopropoxyphenyl-quinoline-4-carboxylic-acid-351001-10-0]
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Troubleshooting

Technical Support Center: Addressing Off-Target Effects of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid and Other Novel Inhibitors

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel small molecule inhibitors, such as 6-Bromo-2-(4-isopropoxyphenyl)...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel small molecule inhibitors, such as 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid. While this specific quinoline-4-carboxylic acid derivative may be under investigation for a particular biological target, a common and critical challenge in early-stage drug discovery is to distinguish on-target effects from off-target activities. Off-target effects, where a compound interacts with unintended proteins, can lead to misinterpretation of data, toxicity, and costly failures in later stages of development.[1][2][3]

This resource provides a comprehensive framework for identifying, understanding, and mitigating off-target effects to ensure the scientific rigor of your findings and to build a strong foundation for your research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why should I be concerned?

A1: Off-target effects are the interactions of a drug or investigational compound with proteins other than its intended therapeutic target. These unintended interactions are a significant concern for several reasons:

  • Toxicity and Adverse Effects: Off-target binding is a primary cause of cellular toxicity and can lead to unexpected side effects in preclinical and clinical studies.[2][5]

  • Lack of Translational Success: If the desired therapeutic effect is mediated by an off-target, the rationale for the drug's mechanism of action is flawed, which often leads to failure in clinical trials.[2]

Q2: My compound shows potent activity in my primary assay. How do I begin to assess its specificity?

A2: Potency in a primary assay is an excellent starting point, but it does not guarantee selectivity. A multi-pronged approach is essential to build confidence in your compound's specificity.[6] Key initial steps include:

  • Counter-Screening: Test your compound in assays that are designed to identify common sources of assay interference or non-specific activity.[7][8]

  • Orthogonal Assays: Validate your findings using a different assay format that measures the same biological endpoint but relies on a different detection technology.[8]

  • Use of a Structurally Related Inactive Analog: Synthesize or obtain a close chemical analog of your active compound that is designed to be inactive against the intended target. This is a powerful tool for differentiating on-target from off-target effects.

Q3: What is the difference between biochemical and cell-based assays for determining inhibitor specificity?

A3: Both assay formats provide valuable, but distinct, information:

  • Biochemical Assays: These are performed in a simplified, cell-free environment using purified proteins. They are excellent for determining direct binding affinity (e.g., Kd) or inhibitory potency (e.g., IC50) against the target and a panel of other proteins.[9][10][11] However, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or protein-protein interactions.[12][13]

  • Cell-Based Assays: These assays measure the effect of a compound in a more physiologically relevant context, within intact cells.[9][14][15] They provide insights into a compound's ability to cross the cell membrane, engage its target in a complex cellular milieu, and elicit a functional response. Discrepancies between biochemical and cellular potencies are common and can provide important clues about a compound's properties.[13][14]

Q4: When should I consider using genetic approaches for target validation?

A4: Genetic approaches, such as CRISPR-Cas9 gene editing, are powerful methods for validating that the observed phenotype of your compound is a direct result of its interaction with the intended target.[16][17][18][19] You should consider using these techniques when:

  • You need to definitively link the compound's activity to the target protein.

  • You observe a phenotype and want to confirm that it can be replicated by genetically knocking out or knocking down the target gene.[19]

  • You want to perform rescue experiments, where the phenotype induced by your compound is reversed by overexpressing a resistant mutant of the target.

Troubleshooting Guides & In-Depth Methodologies

This section provides detailed guidance and step-by-step protocols for key experiments to dissect the on- and off-target effects of your compound.

Guide 1: Designing and Implementing Effective Counter-Screens

Counter-screening is a critical step to eliminate compounds that produce false-positive results in your primary high-throughput screening (HTS) assay.[7][8] False positives can arise from various sources of interference with the assay technology itself, rather than true inhibition of your target.[7]

Workflow for Designing a Counter-Screen

A Analyze Primary Assay Format B Identify Potential Interference Points (e.g., luciferase, fluorescence, redox activity) A->B C Design Counter-Assay (Target-independent format) B->C D Screen Hits from Primary Assay C->D E Analyze Data: Identify and Flag Compounds Active in Counter-Screen D->E F Prioritize Compounds Inactive in Counter-Screen for Further Validation E->F

Caption: Workflow for designing and implementing a counter-screen.

Step-by-Step Protocol: Luciferase Inhibition Counter-Screen (Example)

This protocol is for a common scenario where the primary assay uses a luciferase-based reporter system.

  • Objective: To identify compounds that directly inhibit the luciferase enzyme, rather than the intended biological target.

  • Materials:

    • Test compounds (from primary screen hits)

    • Recombinant luciferase enzyme (e.g., Firefly luciferase)

    • Luciferin substrate

    • Assay buffer (without the primary target)

    • Microplate reader with luminescence detection

  • Procedure:

    • Prepare a dilution series of your hit compounds in the assay buffer.

    • In a microplate, add the recombinant luciferase enzyme to each well.

    • Add the diluted compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Initiate the reaction by adding the luciferin substrate.

    • Immediately measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of the luciferase signal for each compound concentration.

    • Compounds that show a dose-dependent decrease in luminescence are likely luciferase inhibitors and should be flagged as potential false positives from the primary screen.

Table 1: Common Assay Technologies and Corresponding Counter-Screens

Primary Assay TechnologyPotential InterferenceRecommended Counter-Screen
Luminescence (e.g., Luciferase) Direct enzyme inhibitionTarget-free luciferase activity assay[7]
Fluorescence Intensity Compound auto-fluorescenceRead plate before adding assay reagents
TR-FRET/HTRF Light scattering, quenchingRead in a buffer-only plate
AlphaScreen Interference with singlet oxygenTarget-free AlphaScreen bead assay
Cell Viability (e.g., MTT, CellTiter-Glo) General cytotoxicityTest in a parental cell line lacking the target[7]
Guide 2: The Critical Role of the Inactive Analog

An inactive analog is a powerful chemical tool for confirming that the biological effects of your active compound are due to its interaction with the intended target.[1] Ideally, the inactive analog is structurally very similar to your active compound but has been modified in a way that abrogates its activity against the primary target, without introducing new off-targets.

Logic of Using an Inactive Analog

cluster_0 Active Compound cluster_1 Inactive Analog A Binds to Target C Observed Phenotype A->C On-Target Effect B Binds to Off-Target(s) B->C Off-Target Effect G Compare Phenotypes C->G D Does NOT Bind to Target F Phenotype Assessment E May Bind to Off-Target(s) E->F Off-Target Effect F->G H If Phenotype is Lost with Inactive Analog: Suggests ON-TARGET Effect G->H I If Phenotype Persists with Inactive Analog: Suggests OFF-TARGET Effect G->I

Caption: Differentiating on- and off-target effects with an inactive analog.

Step-by-Step Protocol: Validating On-Target Effects with an Inactive Analog

  • Design and Synthesis:

    • Based on the structure-activity relationship (SAR) of your compound series, identify a functional group that is critical for activity against the primary target.

    • Synthesize an analog where this group is modified or removed. For example, if a hydroxyl group forms a key hydrogen bond with the target, you might replace it with a methyl group.

  • Biochemical Confirmation:

    • Confirm that the new analog is indeed inactive, or significantly less active (>30-fold), against your purified target protein in a biochemical assay.

  • Cellular Experimentation:

    • Treat your cells with the active compound and the inactive analog at the same concentrations.

    • Measure the cellular phenotype of interest (e.g., cell proliferation, protein phosphorylation, gene expression).

  • Interpretation:

    • On-Target Effect: If the active compound produces the phenotype but the inactive analog does not, this provides strong evidence that the effect is mediated by the intended target.

    • Off-Target Effect: If both the active compound and the inactive analog produce the same phenotype, it is likely that the effect is due to an off-target interaction that is common to both molecules.

Guide 3: Confirming Target Engagement in Cells with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows you to directly measure the engagement of your compound with its target protein in intact cells or tissues.[20][21][22][23][24] The principle is that when a compound binds to its target protein, it generally stabilizes the protein, making it more resistant to heat-induced denaturation.[23][25]

Step-by-Step Protocol: Western Blot-Based CETSA

  • Objective: To determine if your compound stabilizes its target protein in a cellular context.

  • Materials:

    • Cultured cells

    • Test compound and vehicle control (e.g., DMSO)

    • Phosphate-buffered saline (PBS) with protease inhibitors

    • PCR tubes or strips

    • Thermal cycler

    • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

    • Centrifuge

    • SDS-PAGE and Western blotting reagents

    • Antibody specific to your target protein

  • Procedure:

    • Compound Treatment: Treat cultured cells with your compound or vehicle control for a desired time.

    • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

    • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes).[21] Include an unheated control.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

    • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of your target protein remaining at each temperature by Western blotting.

  • Data Analysis and Interpretation:

    • CETSA Melt Curve: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and therefore, target engagement.[22]

    • Isothermal Dose-Response Fingerprint (ITDRF): Alternatively, heat all samples at a single, fixed temperature (chosen from the steep part of the melt curve) while varying the concentration of the compound. A dose-dependent increase in the amount of soluble protein confirms target engagement in a quantitative manner.[21][24]

Table 2: Troubleshooting Common CETSA Issues

IssuePossible CauseSuggested Solution
No thermal shift observed Compound does not bind in cells; Compound does not stabilize the protein upon binding; Incorrect temperature rangeConfirm cellular uptake; Use an orthogonal target engagement assay; Optimize the temperature gradient.
Target protein is unstable and aggregates at low temperatures Protein is inherently unstableUse cell lysates instead of intact cells to bypass cell permeability issues and potentially stabilize the protein.[21]
High variability between replicates Inconsistent heating/cooling; Incomplete cell lysisEnsure uniform heating in the thermal cycler; Optimize lysis protocol.
Guide 4: Advanced Strategies for Target Validation and Off-Target Discovery

For a comprehensive understanding of your compound's selectivity, consider these advanced approaches:

  • Large-Scale Kinase Profiling: If your compound is a suspected kinase inhibitor, profiling its activity against a large panel of kinases (e.g., >400) is a standard industry practice.[9][12][26][27][28] Several commercial services offer these screens and provide quantitative data (e.g., IC50 or Kd values) that can reveal both on-target potency and off-target liabilities.[26][27][28]

  • Proteome-Wide CETSA (Thermal Proteome Profiling): This is a mass spectrometry-based extension of CETSA that allows for the unbiased identification of protein targets and off-targets across the entire proteome.[29] By comparing the thermal stability of thousands of proteins in the presence and absence of your compound, you can generate a comprehensive selectivity profile.

  • Genetic Target Validation with CRISPR-Cas9: As mentioned in the FAQs, CRISPR-Cas9 is a powerful tool for validating that the cellular effects of your compound are mediated through your intended target.[16][17][18][30]

    • Target Knockout: If your compound is an inhibitor, knocking out the target gene should phenocopy the effect of the compound. If the knockout cells are resistant to your compound, this strongly suggests an on-target mechanism.[2]

    • Off-Target Discovery: Unbiased CRISPR screens can be used to identify genes that, when knocked out, confer resistance to your compound. This can sometimes reveal unexpected off-targets or downstream effectors.[31][32][33][34]

By systematically applying these strategies, you can build a robust data package that clearly defines the on-target and off-target activities of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid or any other novel inhibitor. This rigorous approach is essential for producing reliable, high-quality research and for making informed decisions in the drug discovery process.

References

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). (n.d.). Validating Chemical Probes. Retrieved from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]

  • Journal of Biomedicine and Biochemistry. (2024, December 13). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]

  • American Association for Cancer Research (AACR). (n.d.). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • American Chemical Society (ACS). (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Retrieved from [Link]

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]

  • CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, November 26). Best Practices for Design and Characterization of Covalent Chemical Probes. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]

  • Sphere Fluidics. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Frontiers. (2022, June 8). Current Advances in CETSA. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]

  • Lin, A., et al. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 10(455). Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • YouTube. (2020, January 28). Best Practices: Chemical Probes Webinar. Retrieved from [Link]

  • Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Retrieved from [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). The promise and peril of chemical probes. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Retrieved from [Link]

  • Inglese, J., et al. (2002). Design and implementation of high throughput screening assays. Nature Reviews Drug Discovery, 1(6), 466-479. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Affinity Reagents that Target a Specific Inactive Form of Protein Kinases. Retrieved from [Link]

  • YouTube. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay. Retrieved from [Link]

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Reference Data & Comparative Studies

Comparative

Validating the Significance of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid Activity: A Statistical Comparison Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical methods required to validate the biological significance of 6-Bromo-2-(4-isopropoxyphenyl)q...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical methods required to validate the biological significance of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid. By synthesizing technical protocols with field-proven insights, this document will detail the causality behind experimental choices and establish a self-validating system for assessing the compound's activity.

Introduction: The Rationale for Rigorous Validation

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid belongs to the 2-aryl-quinoline-4-carboxylic acid class of compounds. This structural motif is of significant interest in medicinal chemistry due to its association with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. Notably, structural analogs such as Brequinar have demonstrated potent anticancer activity through the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway[4][5].

Given that our compound of interest, 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, shares key structural features with known DHODH inhibitors—specifically the quinoline-4-carboxylic acid core and a bulky hydrophobic group at the C2 position—it is hypothesized to exert its biological effects through a similar mechanism[4]. Therefore, this guide will focus on the statistical validation of its potential activity as a DHODH inhibitor and its consequent anti-proliferative effects on cancer cells. The objective is not merely to measure an effect but to ascertain its statistical significance, ensuring that the observed activity is not a result of random chance.

Part 1: Experimental Design for Robust Data Generation

A well-designed experiment is the bedrock of trustworthy data. The choice of assays, controls, and replicates is paramount in minimizing bias and variability.

Experimental Workflow

The overall experimental workflow is designed to first confirm the direct enzymatic inhibition and then to assess the downstream cellular effects.

experimental_workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assays enzymatic_assay DHODH Inhibition Assay ic50 IC50 Determination enzymatic_assay->ic50 Dose-Response cell_culture Cancer Cell Line Culture (e.g., HCT-116, A549) proliferation_assay Cell Proliferation Assay (e.g., MTT, SRB) cell_culture->proliferation_assay ec50 EC50 Determination proliferation_assay->ec50 Dose-Response apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) proliferation_assay->apoptosis_assay Confirmatory

Caption: Experimental workflow for evaluating the compound's activity.

Detailed Experimental Protocols

1. DHODH Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compound on DHODH enzyme activity.

  • Methodology:

    • Recombinant human DHODH is incubated with its substrate, dihydroorotate, and an electron acceptor (e.g., 2,6-dichloroindophenol).

    • The reduction of the electron acceptor, which results in a measurable change in absorbance, is monitored over time.

    • The assay is performed in the presence of a range of concentrations of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, a known DHODH inhibitor (e.g., Brequinar) as a positive control, and a vehicle control (e.g., DMSO).

    • Each concentration is tested in triplicate to ensure reproducibility.

  • Rationale: This in vitro assay isolates the enzyme and directly measures the compound's ability to inhibit its function, providing mechanistic insight.

2. Cell Proliferation Assay

  • Objective: To assess the compound's ability to inhibit the growth of cancer cell lines.

  • Methodology:

    • Human cancer cell lines (e.g., colon cancer line HCT-116 and lung cancer line A549) are seeded in 96-well plates.

    • After allowing the cells to adhere, they are treated with a serial dilution of the test compound, the positive control, and a vehicle control for 72 hours.

    • Cell viability is assessed using a colorimetric assay such as MTT or Sulforhodamine B (SRB).

    • The absorbance is read using a plate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle control.

  • Rationale: This assay provides a measure of the compound's cytostatic or cytotoxic effects, which is the desired therapeutic outcome of a DHODH inhibitor.

Part 2: Statistical Methods for Validating Significance

Statistical Analysis Decision Tree

statistical_analysis cluster_dose Dose-Response Analysis cluster_group Group Comparison Analysis data_type What is the nature of the data? dose_response Dose-Response Curve (IC50/EC50) data_type->dose_response Continuous (Concentration vs. Effect) group_comparison Comparison of Multiple Groups data_type->group_comparison Categorical (Treatment Groups) nonlinear_regression Non-linear Regression (Four-parameter logistic model) dose_response->nonlinear_regression num_groups How many groups? group_comparison->num_groups t_test Student's t-test (for two groups) num_groups->t_test Two anova ANOVA (for >2 groups) num_groups->anova More than two post_hoc Post-hoc Test (e.g., Tukey's HSD) anova->post_hoc If significant

Caption: Decision tree for selecting the appropriate statistical test.

Key Statistical Analyses

1. IC50/EC50 Determination

  • Method: The half-maximal inhibitory concentration (IC50) for the DHODH assay and the half-maximal effective concentration (EC50) for the cell proliferation assay are calculated by fitting the dose-response data to a four-parameter logistic model using non-linear regression analysis[3].

  • Equation: Y = Bottom + (Top - Bottom) / (1 + (X/IC50)^HillSlope)

  • Interpretation: The IC50/EC50 value represents the concentration of the compound required to achieve 50% of the maximal effect. A lower value indicates higher potency. The 95% confidence intervals for these values should be reported to indicate the precision of the estimate[6].

2. Hypothesis Testing for Group Comparisons

  • Student's t-test: This test is used to compare the means of two groups, for example, the effect of a single concentration of the test compound against the vehicle control[7].

  • Analysis of Variance (ANOVA): When comparing the means of three or more groups (e.g., vehicle control, test compound, and positive control), ANOVA is the appropriate test. If the ANOVA result is statistically significant (typically p < 0.05), it indicates that there is a difference between at least two of the groups[2].

  • Post-hoc Tests: Following a significant ANOVA result, a post-hoc test such as Tukey's Honestly Significant Difference (HSD) is performed to determine which specific groups are significantly different from each other.

Part 3: Data Presentation and Interpretation

Clear and concise presentation of data is essential for communicating the findings.

Hypothetical Experimental Data

Table 1: DHODH Enzyme Inhibition

CompoundIC50 (µM)95% Confidence Interval
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid0.250.18 - 0.32
Brequinar (Positive Control)0.150.11 - 0.19

Table 2: Anti-proliferative Activity against HCT-116 Cells

CompoundEC50 (µM)95% Confidence Interval
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid1.20.9 - 1.5
Brequinar (Positive Control)0.80.6 - 1.0
Interpretation of Results

The hypothetical data in Table 1 suggests that 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a potent inhibitor of DHODH, with an IC50 value in the sub-micromolar range. While its potency is slightly lower than the positive control, Brequinar, the overlapping confidence intervals suggest that a larger sample size may be needed to definitively conclude a significant difference in potency.

The cell-based assay results in Table 2 corroborate the enzymatic data, showing that the test compound inhibits cancer cell proliferation with an EC50 of 1.2 µM. The consistent activity across both assays strengthens the hypothesis that the anti-proliferative effect is mediated through DHODH inhibition.

Hypothetical Signaling Pathway

signaling_pathway compound 6-Bromo-2-(4-isopropoxyphenyl) quinoline-4-carboxylic acid dhodh DHODH compound->dhodh Inhibits orotate Orotate dhodh->orotate Catalyzes dihydroorotate Dihydroorotate dihydroorotate->dhodh Substrate ump UMP orotate->ump dna_rna DNA/RNA Synthesis ump->dna_rna proliferation Cell Proliferation dna_rna->proliferation

Caption: Hypothesized mechanism of action via DHODH inhibition.

Conclusion

This guide has outlined a systematic approach to validating the significance of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid's biological activity. By employing a logical experimental workflow, from direct enzyme inhibition to cellular effects, and applying rigorous statistical analysis, researchers can confidently assess the compound's potential as a therapeutic agent. The principles of robust experimental design, appropriate statistical testing, and clear data interpretation are indispensable for ensuring the scientific integrity and trustworthiness of the findings.

References

  • International Journal of Chemical and Physical Sciences. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Activities. [Link]

  • Quantitative Research Techniques for Drug Development. (2024). Surveys and Statistical Analysis. [Link]

  • NIH. (n.d.). Statistical reporting of clinical pharmacology research. [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • Basicmedical Key. (2016). Statistical Methods for Drug Discovery. [Link]

  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • NIH. (n.d.). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. [Link]

  • Taylor & Francis Online. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. [Link]

  • PubMed. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • PubMed. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. [Link]

  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

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Validation

A Comparative Guide to the Independent Confirmation of the Biological Target for 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic lead is contingent on one critical milestone: identifying its biological t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic lead is contingent on one critical milestone: identifying its biological target. The compound 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, with its quinoline-4-carboxylic acid scaffold, belongs to a class of molecules known for diverse biological activities, including potential roles as enzyme inhibitors or receptor modulators.[1][2][3][4][5] However, without a confirmed target, its mechanism of action remains a black box, hindering rational optimization and clinical translation.

This guide provides a comprehensive, in-depth framework for the independent identification and rigorous validation of the biological target for this, or any, novel small molecule. We will move beyond theoretical outlines to compare and contrast orthogonal experimental strategies, providing the causal logic behind their selection and detailed protocols for their execution. Our approach is grounded in the principle of self-validating systems, ensuring that each step builds confidence and minimizes the risk of pursuing false-positive targets.

The Strategic Workflow for Target Deconvolution

Target_Validation_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Genetic & Cellular Validation cluster_3 Phase 4: Final Confirmation A Initial Unbiased Screening (e.g., Affinity Chromatography-MS) C Biophysical Confirmation (e.g., CETSA, SPR, ITC) A->C Putative Targets B In Silico & Structural Analysis (e.g., Target Prediction, Docking) D Biochemical Activity Assay (e.g., Kinase Profiling) B->D Predicted Targets E Target Knockdown (siRNA) Phenotypic Rescue/Mimicry C->E Validate in Cells G Confirmed Biological Target C->G D->E Validate in Cells D->G F Gene Knockout (CRISPR/Cas9) Loss of Compound Sensitivity E->F Confirm with Gold Standard F->G Convergent Evidence

Caption: A strategic workflow for small molecule target identification and validation.

Part 1: Unbiased Identification of Potential Binding Partners

Before a target can be validated, it must be identified. The most robust starting point is an unbiased, proteome-wide screen that does not rely on pre-existing assumptions about the compound's mechanism.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This technique is a cornerstone of target identification, relying on the physical interaction between the small molecule and its protein target(s) to isolate them from a complex biological mixture.[6][7][8][9]

Causality Behind the Method: The logic is straightforward: if the compound is immobilized, only proteins that physically bind to it will be retained from a cell lysate, while non-binding proteins are washed away. Subsequent identification of these "pulled-down" proteins by mass spectrometry provides a list of high-confidence candidate targets.[10][11]

AC_MS_Workflow A 1. Immobilize Compound Synthesize analog of 6-Bromo-2- (4-isopropoxyphenyl)quinoline- 4-carboxylic acid with a linker and couple to beads. B 2. Incubate with Lysate Incubate beads with whole-cell lysate. Target proteins bind to the immobilized compound. A->B C 3. Wash Wash beads extensively to remove non-specific binders. B->C D 4. Elute Elute bound proteins using a competitive ligand or denaturing conditions. C->D E 5. Identify by MS Separate eluted proteins (SDS-PAGE) and identify unique bands by LC-MS/MS. D->E

Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Experimental Protocol: Affinity Chromatography-MS

  • Probe Synthesis: Synthesize an analog of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). This is critical for covalent attachment to a solid support. The linker position must be chosen carefully based on structure-activity relationship (SAR) data to ensure it doesn't disrupt target binding.[11]

  • Immobilization: Covalently couple the synthesized probe to an activated solid support, such as NHS-activated agarose beads. Prepare control beads (without the compound) in parallel to identify non-specific binders.

  • Lysate Preparation: Culture a relevant cell line (e.g., one where the compound shows a phenotypic effect) and prepare a native cell lysate using a mild lysis buffer (e.g., containing 0.1% NP-40 and protease inhibitors).

  • Affinity Pulldown: Incubate the cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the compound.

  • Elution: Elute the bound proteins. This can be done by:

    • Competition: Using a high concentration of the free (non-immobilized) compound. This is the most specific method.

    • Denaturation: Using a buffer containing SDS.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the compound pulldown but absent or significantly reduced in the control lane. Identify the proteins using in-gel trypsin digestion followed by LC-MS/MS analysis.[6]

Part 2: Confirming Direct Target Engagement in a Cellular Context

A positive result from AC-MS indicates a physical interaction, but it doesn't prove that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring target engagement in situ.[12]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay based on the principle that the binding of a ligand (the small molecule) to its target protein increases the protein's thermal stability.[13][14] When heated, proteins unfold and aggregate; a ligand-bound protein will require a higher temperature to do so. This "thermal shift" is a direct measure of target engagement.

Causality Behind the Method: By treating intact cells with the compound and then heating them across a temperature gradient, we can determine the aggregation temperature (Tagg) of a putative target protein. A shift in this Tagg to a higher temperature in compound-treated cells versus vehicle-treated cells is strong evidence of direct binding in a physiologically relevant context.[14][15]

CETSA_Workflow cluster_0 Melt Curve (Tagg Determination) cluster_1 Isothermal Dose-Response (ITDR) A 1. Treat Cells Incubate intact cells with Compound or Vehicle (DMSO). B 2. Heat Gradient Aliquot cells and heat each aliquot to a different temperature (e.g., 40-70°C). C 3. Lyse & Separate Lyse cells and centrifuge to separate soluble proteins from aggregated proteins. D 4. Detect & Plot Quantify soluble target protein (e.g., Western Blot) and plot vs. temperature. E 1. Treat Cells Incubate cells with a range of Compound concentrations. F 2. Heat at Fixed Temp Heat all samples at a single, pre-determined temperature (near Tagg). G 3. Lyse & Separate Lyse cells and centrifuge. H 4. Detect & Plot Quantify soluble target and plot vs. compound concentration.

Caption: CETSA experimental workflows for generating a melt curve and an isothermal dose-response curve.

Experimental Protocol: CETSA

  • Cell Treatment: Culture cells and treat with either a fixed concentration of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid (e.g., 10x the phenotypic IC50) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge (Melt Curve):

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[13]

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Isothermal Dose-Response (ITDR):

    • Treat cells with a serial dilution of the compound.

    • Heat all samples at a single, fixed temperature determined from the melt curve (a temperature at which the target is significantly, but not completely, aggregated in the absence of the compound).

    • Process and analyze the samples as above. Plotting the amount of soluble protein against the compound concentration will yield a dose-response curve for target engagement.

Data Presentation: Comparison of CETSA Results

Treatment GroupApparent Tagg (°C)Thermal Shift (ΔTagg)ITDR EC50 (µM)
Vehicle (DMSO)52.4--
Compound (10 µM)58.1+5.7°C1.2
Negative Control52.5+0.1°C> 50

This table clearly demonstrates that the compound induces a significant, dose-dependent thermal stabilization of its target, a hallmark of direct engagement.

Part 3: Genetic Validation of Target Functionality

Confirming that a compound binds to a protein is not enough. It is crucial to prove that this binding event is responsible for the compound's observed biological effect. Genetic methods like RNA interference (siRNA) and CRISPR-Cas9 are the gold standard for this validation step.[16][17][18]

Causality Behind the Method: The logic is based on phenocopy. If the target protein is the true mediator of the compound's effect, then removing that protein from the cell should either mimic the effect of the compound or, more definitively, render the cell resistant to the compound.[19]

Genetic_Validation A Wild-Type Cell B Compound Treatment A->B On-Target Effect D Target Gene Knockdown/Out (siRNA or CRISPR) A->D C Phenotype (e.g., Apoptosis) B->C On-Target Effect E Compound Treatment D->E Target Validated F No Phenotype (Target is absent, compound has nothing to bind) E->F Target Validated

Caption: The principle of genetic validation for confirming a drug's biological target.

Comparison of Genetic Validation Methods
MethodPrincipleProsCons
RNA Interference (siRNA) Transiently degrades target mRNA to "knock down" protein expression.[20][21][22]Fast, relatively inexpensive, suitable for high-throughput validation.Incomplete knockdown, potential for off-target effects, transient effect.[20]
CRISPR-Cas9 Permanently edits the genome to "knock out" the target gene.[16][18]Complete and permanent loss of target protein, highly specific, considered the gold standard.[16][17]More time-consuming to generate knockout cell lines, potential for cell lethality if the target is essential.

Experimental Protocol: CRISPR-Cas9 Knockout for Target Validation

  • gRNA Design and Cloning: Design and clone two or more independent guide RNAs (gRNAs) targeting early exons of the putative target gene into a Cas9 expression vector. Include a non-targeting gRNA as a negative control.

  • Transfection and Selection: Transfect the Cas9/gRNA plasmids into the target cell line. Select for transfected cells (e.g., using antibiotic resistance or FACS for a fluorescent marker).

  • Clonal Isolation: Isolate single-cell clones and expand them.

  • Knockout Verification: Screen the clones to confirm the absence of the target protein by Western blot. Sequence the genomic DNA at the target locus to confirm frameshift-inducing insertions/deletions (indels).

  • Phenotypic Assay: Treat the validated knockout clones and wild-type control cells with a dose range of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid.

  • Data Analysis: Measure the relevant phenotype (e.g., cell viability, signaling pathway modulation). A significant rightward shift in the dose-response curve for the knockout cells compared to wild-type cells confirms that the target is required for the compound's activity.[23][24]

Data Presentation: Dose-Response Curve Shift

A graph plotting cell viability versus compound concentration for both wild-type and knockout cells would be the ideal data visualization. The key takeaway is a dramatic increase in the IC50 value in the knockout cells, demonstrating resistance to the compound and thus validating the target.

Conclusion: Building an Unimpeachable Case Through Orthogonal Confirmation

The independent confirmation of a small molecule's biological target is a cornerstone of modern drug discovery. For a novel compound like 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, where the target is not publicly known, a systematic and multi-pronged approach is not just recommended, but essential.

By integrating an unbiased discovery method like Affinity Chromatography-MS to identify binding partners, confirming direct engagement in a native cellular environment with CETSA , and definitively linking that engagement to a functional outcome using a genetic gold-standard like CRISPR-Cas9 , researchers can build an unassailable case for their target. Each method provides a unique piece of the puzzle, and their collective, corroborating evidence transforms a bioactive molecule into a precision tool for dissecting biology and a promising candidate for therapeutic development.

References

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Safety & Regulatory Compliance

Safety

Mastering Safety: A Researcher's Guide to Handling 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic Acid

For the pioneering researchers and scientists in drug development, the novel compound 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid represents a frontier of discovery. However, realizing its therapeutic poten...

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the novel compound 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid represents a frontier of discovery. However, realizing its therapeutic potential necessitates a foundation of unwavering safety and meticulous handling. This guide provides an in-depth, procedural framework for the safe management of this compound, ensuring that your focus remains on groundbreaking science, safeguarded by best practices in laboratory safety.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the compound's hazard profile is critical. Based on data for the compound and structurally similar molecules, 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

These classifications dictate a stringent set of precautions centered on preventing inhalation, and skin and eye contact. The solid, often powdered, form of this compound requires specific controls to mitigate the risk of aerosolization.

Core Personal Protective Equipment (PPE)

A multi-layered PPE strategy is your primary defense against accidental exposure. The following table outlines the essential PPE for handling 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile GlovesProvides a crucial barrier against direct skin contact. Inspect for tears or degradation before each use.
Primary Eye ProtectionChemical Splash GogglesEssential for protecting eyes from airborne powder or accidental splashes of solutions.
Primary Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.
Task-Dependent Respiratory ProtectionN95 Particulate Respirator or higherNecessary when handling the solid, powdered form to prevent the inhalation of dust particles.
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles during procedures with a high risk of splashes, such as when handling larger quantities or preparing solutions.
Secondary Body ProtectionChemical-Resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing over the primary lab coat.

Operational Protocol: A Step-by-Step Guide

Adherence to a strict, repeatable workflow is paramount for safety. The following protocol outlines the key stages of handling this compound, from preparation to disposal.

Preparation Phase
  • Designated Work Area: All work with 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder.

  • Assemble Materials: Before beginning, ensure all necessary equipment, including weighing paper, spatulas, and waste containers, are within the fume hood to minimize movement and potential contamination.

  • Pre-Donning Inspection: Visually inspect all PPE for defects. Ensure your chemical splash goggles have a proper seal and that your gloves are free of punctures.

Donning PPE: The Sequential Approach

The order in which you put on your PPE is critical to ensure a proper seal and prevent cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash and Dry Hands Thoroughly LabCoat 1. Don Laboratory Coat WashHands->LabCoat Respirator 2. Don N95 Respirator (if needed) LabCoat->Respirator Goggles 3. Don Chemical Splash Goggles Respirator->Goggles FaceShield 4. Don Face Shield (if needed) Goggles->FaceShield Gloves 5. Don Nitrile Gloves (over cuffs of lab coat) FaceShield->Gloves Waste_Disposal_Flowchart Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Contaminated Solid Waste (Gloves, PPE, Weigh Paper) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsate) IsSolid->LiquidWaste Liquid HalogenatedSolid Dispose in Labeled 'Halogenated Solid Waste' Container SolidWaste->HalogenatedSolid HalogenatedLiquid Dispose in Labeled 'Halogenated Liquid Waste' Container LiquidWaste->HalogenatedLiquid

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